Withasomnine
Description
Structure
3D Structure
Propriétés
Numéro CAS |
10183-74-1 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-13-14-8-4-7-12(11)14/h1-3,5-6,9H,4,7-8H2 |
Clé InChI |
FOJCJLSJZFQCID-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=NN2C1)C3=CC=CC=C3 |
SMILES canonique |
C1CC2=C(C=NN2C1)C3=CC=CC=C3 |
Synonymes |
withasomnine |
Origine du produit |
United States |
Foundational & Exploratory
Withasomnine: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withasomnine, a pyrazole alkaloid, is a constituent of the medicinal plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha. While the pharmacological properties of W. somnifera are often attributed to its more abundant withanolides, this compound presents an area of growing interest for its potential bioactivities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, botanical and geographical distribution, and analytical methodologies for this compound. It aims to serve as a resource for researchers and professionals in drug development by consolidating available data on its occurrence, extraction, and quantification, and by proposing a putative signaling pathway based on in silico studies.
Natural Sources and Distribution
This compound is primarily isolated from Withania somnifera, a plant belonging to the Solanaceae family.[1] This evergreen shrub is native to the arid regions of India, North Africa, and the Middle East, and is also cultivated in other parts of the world.[2] While W. somnifera is the principal source, other species within the Withania genus may also contain this alkaloid, although detailed comparative studies are limited.
Botanical Distribution
This compound has been identified in various parts of the Withania somnifera plant, including the roots and leaves.[1][3] The concentration of total alkaloids, of which this compound is a component, can vary significantly between different plant organs. Generally, the roots are considered a primary source of alkaloids in Ashwagandha.[4]
Geographical and Varietal Distribution
The phytochemical profile of W. somnifera, including its alkaloid content, is influenced by geographical location and plant variety (chemotype).[4] This variability underscores the importance of standardized sourcing and analysis for research and drug development. While extensive comparative data for this compound is not available, studies on the total alkaloid content suggest significant variations.
Table 1: Quantitative and Qualitative Distribution of Alkaloids (including this compound) in Withania somnifera
| Plant Part | Variety/Geographical Origin | Total Alkaloid Content (% dry weight) | This compound Presence | Reference(s) |
| Roots | Indian | 0.13 - 0.31 (up to 4.3 in some reports) | Reported | [1][4] |
| Leaves | Indian | ~0.09 (unidentified alkaloids) | Reported | [3][4] |
| Stems | Not Specified | Present | Present | [3] |
| Seeds | Not Specified | Alkaloids Detected | Not Specified | [3] |
Note: The table reflects the general presence and content of alkaloids, as specific quantitative data for this compound across different varieties and locations is limited in the current literature.
Experimental Protocols
The isolation and quantification of this compound typically follow standard procedures for alkaloid extraction and analysis from plant materials.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound is presented below. This protocol is a composite of methods described for alkaloids from W. somnifera.
dot
Methodology Details:
-
Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a polar solvent such as methanol or ethanol.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: To separate alkaloids from other constituents, an acid-base extraction is performed. The crude extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base (e.g., NaOH) to deprotonate the alkaloids, which are then extracted into an organic solvent (e.g., chloroform).
-
Chromatographic Purification: The resulting alkaloid fraction is further purified using column chromatography on a silica gel stationary phase. The column is eluted with a solvent system of increasing polarity, and fractions are collected.
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Final Isolation: Fractions rich in this compound are pooled and concentrated to yield the isolated compound.
Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.
dot
Typical HPLC Parameters (Generalised):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
Putative Signaling Pathway
Direct experimental evidence elucidating the specific signaling pathways modulated by isolated this compound is currently lacking in the scientific literature. Most studies focus on the effects of crude extracts of W. somnifera or its major constituents, the withanolides. However, in silico molecular docking studies have suggested a potential interaction of this compound with the Gamma-aminobutyric acid type A (GABA-A) receptor.
The following diagram illustrates a putative signaling pathway based on these computational predictions. It is crucial to note that this pathway is theoretical and awaits experimental validation.
dot
This proposed mechanism suggests that this compound may act as a modulator of the GABA-A receptor, an ionotropic receptor that is a ligand-gated ion channel. Binding of an agonist to this receptor leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent inhibitory neurotransmission. This is a common mechanism for anxiolytic and sedative compounds.
Conclusion and Future Directions
This compound remains a relatively understudied alkaloid within the rich phytochemical landscape of Withania somnifera. While its natural sources and general distribution are known, there is a clear need for more detailed quantitative studies to understand its variability across different plant parts, geographical locations, and chemotypes. The development and validation of a standardized analytical method for this compound quantification would be a significant step forward for quality control and research purposes.
The most critical knowledge gap lies in the experimental validation of this compound's biological targets and its effects on cellular signaling pathways. The putative interaction with the GABA-A receptor, suggested by in silico studies, provides a promising avenue for future research into its potential neuropharmacological effects. Further in vitro and in vivo studies using isolated this compound are essential to confirm these predictions and to uncover the full therapeutic potential of this compound. Such research will be invaluable for drug development professionals seeking to harness the diverse bioactivities of Withania somnifera.
References
An In-Depth Technical Guide to the Withasomnine Biosynthetic Pathway in Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its diverse pharmacological properties. These properties are attributed to a complex array of secondary metabolites, primarily the steroidal lactones known as withanolides and a variety of alkaloids. Among these alkaloids is withasomnine, a unique pyrazole-containing compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It delineates the crucial distinction between the well-documented withanolide pathway and the putative pathway leading to this compound, which is believed to diverge from the tropane alkaloid biosynthetic route. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways to serve as a critical resource for researchers engaged in the study and manipulation of the biosynthesis of these important medicinal compounds.
Introduction: The Dichotomy of Secondary Metabolism in Withania somnifera
Withania somnifera produces two major classes of pharmacologically active secondary metabolites: withanolides and alkaloids. It is a common misconception that all bioactive compounds from this plant, including this compound, arise from the extensively studied withanolide pathway.
-
Withanolides : These are C28 steroidal lactones built on an ergostane skeleton. Their biosynthesis originates from the isoprenoid pathway, proceeding through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to produce sterol precursors like cycloartenol and 24-methylenecholesterol[1][2]. Subsequent modifications, including oxidations, hydroxylations, and glycosylations, are catalyzed by enzymes such as cytochrome P450s (CYPs) and glycosyltransferases to generate the vast diversity of withanolides[3].
-
Alkaloids : In contrast, alkaloids are nitrogen-containing compounds biosynthesized from amino acids. In Withania somnifera, these include tropane alkaloids and the pyrazole alkaloid, this compound[1]. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31% of dry weight[4]. The biosynthetic origin of these alkaloids is distinct from that of the withanolides.
This guide will focus on the biosynthesis of this compound, presenting a putative pathway based on established tropane alkaloid biosynthesis in related Solanaceae species, and will also provide a comparative overview of the parallel withanolide pathway to highlight the metabolic bifurcation in this important medicinal plant.
The Putative Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound, particularly the formation of its characteristic pyrazole ring, has not been fully elucidated in Withania somnifera. However, evidence suggests that its biosynthesis originates from the tropane alkaloid pathway, which is well-characterized in other members of the Solanaceae family[5][6]. This pathway begins with the amino acid L-ornithine.
Upstream Pathway: Tropane Alkaloid Biosynthesis
The initial steps leading to the core tropane structure are believed to be conserved in Withania somnifera.
-
Decarboxylation of L-Ornithine : The pathway is initiated by the conversion of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) [7].
-
Methylation of Putrescine : Putrescine is then methylated to form N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT) . This is a key regulatory step in the pathway[8][9].
-
Oxidative Deamination and Cyclization : N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to form a Schiff base, the N-methyl-Δ¹-pyrrolinium cation.
-
Formation of Tropinone : The N-methyl-Δ¹-pyrrolinium cation condenses with two acetyl-CoA units to eventually form tropinone. The precise enzymatic steps for this condensation are still under investigation.
-
Reduction of Tropinone : Tropinone is a branch-point intermediate. It can be reduced by two distinct tropinone reductases:
-
Tropinone Reductase I (TR-I) produces tropine.
-
Tropinone Reductase II (TR-II) produces pseudotropine.
-
Withania somnifera has been shown to possess a functional tropinone reductase (WsTR-I) that converts tropinone to tropine[1][6][10].
Putative Steps to this compound
The conversion of a tropane alkaloid precursor to the pyrazole structure of this compound is the most speculative part of the pathway. The exact intermediates and enzymes are currently unknown. It is hypothesized that a tropane-related intermediate undergoes ring rearrangement and incorporation of an additional nitrogen atom to form the pyrazole ring.
References
- 1. Tropine forming tropinone reductase gene from Withania somnifera (Ashwagandha): biochemical characteristics of the recombinant enzyme and novel physiological overtones of tissue-wide gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asm.org [asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneticsmr.com [geneticsmr.com]
- 10. researchgate.net [researchgate.net]
Withasomnine: A Technical Guide to its Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, has emerged as a molecule of interest within the extensive phytochemical landscape of this traditional medicinal plant. While research on this compound is in its nascent stages compared to the more extensively studied withanolides, preliminary investigations suggest its potential as a modulator of key biological pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and pharmacological effects, with a focus on its potential as a selective inhibitor of cyclooxygenase-2 (COX-2). This document summarizes the available, albeit limited, quantitative data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action to support further research and drug development efforts.
Introduction
Withania somnifera, commonly known as Ashwagandha, is a cornerstone of Ayurvedic medicine, with a rich history of use for a wide range of ailments. Its therapeutic properties are attributed to a diverse array of bioactive compounds, including steroidal lactones (withanolides) and alkaloids. Among the alkaloids, this compound (C₁₂H₁₂N₂) has been identified as a constituent of the roots and leaves. While the pharmacological activities of W. somnifera extracts are well-documented, the specific contribution of this compound to these effects is an active area of investigation. Recent studies have pointed towards its potential as an anti-inflammatory agent, primarily through the inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.
Biological Activity and Pharmacological Effects
The primary reported biological activity of this compound is its potential as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] This suggests a promising role for this compound in the development of anti-inflammatory therapeutics with a potentially favorable safety profile compared to non-selective COX inhibitors.
Anti-inflammatory Activity: COX-2 Inhibition
Preliminary biological screenings of synthetic this compound and its derivatives have shown high hit rates against the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1 enzyme.
While the potential for COX-2 inhibition by this compound is noted, specific quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), have not been reported in the reviewed literature. For context, other constituents of Withania somnifera, specifically certain withanolides, have demonstrated selective COX-2 enzyme inhibition ranging from 9% to 40% at a concentration of 100 µg/ml.
Quantitative Data Summary
The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the reported findings.
| Biological Target | Test System | Parameter | Value | Reference |
| Cyclooxygenase-2 (COX-2) | Initial Biological Screening | Hit Rate | High | [1] |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | IC₅₀ | Not Reported | - |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of isolated this compound are not extensively described in the current literature. However, a standard in vitro assay for determining COX-2 inhibitory activity can be outlined based on commercially available kits and established methodologies.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Representative Protocol)
This protocol is based on a colorimetric COX (ovine) inhibitor screening assay.
Objective: To determine the in vitro inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine) and COX-2 (ovine recombinant) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and substrate to the desired concentrations in the assay buffer.
-
Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the this compound solution at various concentrations.
-
-
Incubation: Add 10 µl of the solvent to the 100% Initial Activity and Background wells. Incubate the plate for a few minutes at 25°C.
-
Initiation of Reaction: Add 20 µl of the Colorimetric Substrate solution to all wells, followed quickly by 20 µl of Arachidonic Acid to initiate the reaction.
-
Measurement: Shake the plate for a few seconds and incubate for a precise time (e.g., two minutes) at 25°C. Read the absorbance at 590 nm.
-
Calculations: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity ] * 100
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's anti-inflammatory effect and a general workflow for its biological evaluation.
Other Potential Biological Activities
While the primary focus of recent research has been on COX-2 inhibition, the broader pharmacological context of Withania somnifera suggests that this compound may possess other biological activities. The alkaloid fraction of W. somnifera, which includes this compound, has been associated with various effects, although the specific contribution of this compound is not well-defined. These may include effects on the central nervous system, but further research with the isolated compound is required to substantiate these possibilities.
Conclusion and Future Directions
This compound is an under-investigated alkaloid from Withania somnifera with demonstrated potential as a selective COX-2 inhibitor. This preliminary finding positions this compound as a promising candidate for the development of novel anti-inflammatory agents. However, the current body of research is limited, and significant further investigation is required to fully elucidate its pharmacological profile.
Future research should prioritize:
-
Quantitative Bioactivity Studies: Determination of the IC₅₀ values of purified this compound against COX-1 and COX-2 is crucial to confirm its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the COX-2 active site through techniques such as X-ray crystallography and molecular docking.
-
In Vivo Efficacy and Safety: Evaluating the anti-inflammatory efficacy of this compound in established animal models of inflammation and conducting comprehensive toxicological studies.
-
Exploration of Other Pharmacological Effects: Screening this compound against a broader panel of biological targets to identify other potential therapeutic applications.
A thorough understanding of the biological activities and pharmacological effects of this compound will be instrumental in unlocking its full therapeutic potential and contributing to the development of new, natural product-derived medicines.
References
Unraveling the Molecular Mechanisms of Withasomnine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the current understanding of the molecular mechanism of action of Withasomnine, a pyrazole alkaloid isolated from Withania somnifera. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its known and putative molecular targets and the signaling pathways it modulates. While experimental evidence points towards a primary role as a cyclooxygenase inhibitor, this document also explores other potential mechanisms suggested by computational studies.
Core Molecular Interactions and Quantitative Data
The primary experimentally validated mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. A study by Usami et al. in 2012 reported the synthesis of this compound and its analogues and evaluated their inhibitory activities against both COX-1 and COX-2.[1] While the study confirmed this inhibitory activity, the specific quantitative data such as IC50 values were not available in the public domain abstracts.
In addition to direct enzyme inhibition, in silico studies have suggested other potential molecular targets for this compound. These computational models predict binding affinities to various proteins, but these interactions await experimental validation.
Table 1: Summary of Quantitative Data on this compound's Molecular Interactions
| Target Protein | Assay Type | Reported Value | Compound | Source |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | Activity Evaluated | This compound | Usami et al., 2012[1] |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Activity Evaluated | This compound | Usami et al., 2012[1] |
*Note: While the study by Usami et al. (2012) evaluated the inhibitory activity, the specific IC50 values are not available in the reviewed literature abstracts.
Signaling Pathways and Proposed Mechanisms of Action
Cyclooxygenase (COX) Inhibition
The most substantiated mechanism of action for this compound is its role as an inhibitor of COX-1 and COX-2. These enzymes are central to the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. By inhibiting these enzymes, this compound can be presumed to reduce the production of these pro-inflammatory molecules, thereby exerting anti-inflammatory effects.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.
1. Reagents and Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitors (e.g., ibuprofen for COX-1, celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare stock solutions of the test compound and control inhibitors.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the test compound or control inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or by monitoring oxygen consumption with an oxygen electrode.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The primary, experimentally supported molecular mechanism of action for this compound is the inhibition of cyclooxygenase enzymes, positioning it as a potential anti-inflammatory agent. However, the publicly available data lacks specific quantitative details on its potency (IC50 values). Further in-depth studies are required to quantify its inhibitory effects on COX-1 and COX-2 and to experimentally validate the computationally predicted interactions with other molecular targets. This would provide a more complete picture of its pharmacological profile and therapeutic potential.
References
Withasomnine: A Technical Guide to In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, a plant commonly known as Ashwagandha and widely used in traditional Ayurvedic medicine.[1][2] While much of the research on Withania somnifera's pharmacological effects has focused on its withanolide constituents, this compound has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its biological activities, mechanisms of action, and relevant experimental methodologies. It is important to note that while research on Withania somnifera extracts is extensive, specific data on isolated this compound remains limited. This guide synthesizes the current knowledge and provides a framework for future research.
In Vitro Studies
In vitro studies are crucial for elucidating the direct cellular and molecular effects of a compound. While specific quantitative data for this compound is not extensively reported in publicly available literature, preliminary research and studies on related compounds suggest several areas of biological activity.
Anticancer Activity
Extracts of Withania somnifera, which contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.[3][4][5] For instance, a 50% ethanol extract of Withania somnifera leaves showed significant cytotoxicity against human cancer cell lines, including prostate (PC-3, DU-145), colon (HCT-15), lung (A-549), and neuroblastoma (IMR-32).[4] The root polar ethyl acetate and butanol fractions of W. somnifera exhibited strong cytotoxicity against the oral squamous cell carcinoma cell line Ca9-22.[3] While these studies do not isolate the effects of this compound, they provide a basis for investigating its specific contribution to the plant's overall anticancer properties.
In silico studies have predicted potential anticancer activity for this compound by examining its interaction with proteins like NAD(P)H-quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancers.[6]
Table 1: Summary of In Vitro Anticancer Activity of Withania somnifera Extracts (Containing this compound)
| Cell Line | Extract/Fraction | Endpoint | Result | Reference |
| PC-3 (prostate) | 50% Ethanol Leaf Extract | Growth Inhibition | >80% | [4] |
| HCT-15 (colon) | 50% Ethanol Leaf Extract | Growth Inhibition | 39-98% | [4] |
| Ca9-22 (oral) | Root Ethyl Acetate Fraction | CC50 | 51.8 µg/mL | [3] |
| Ca9-22 (oral) | Root Butanol Fraction | CC50 | 40.1 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of Withania somnifera are well-documented and are often attributed to the inhibition of key inflammatory mediators and signaling pathways.[7][8] Withanolides from the plant have been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a critical regulator of inflammation.[9] Furthermore, studies on this compound-based scaffolds have demonstrated high hit rates in initial biological screening against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10][11]
In Vivo Studies
In vivo studies provide insights into the physiological effects of a compound in a whole organism. As with in vitro data, specific in vivo studies on isolated this compound are not widely available. However, studies using Withania somnifera extracts offer valuable information on its potential systemic effects.
Neuroprotective Effects
Withania somnifera has been traditionally used as a nerve tonic.[12] Animal studies have shown that extracts of the plant can reverse behavioral deficits in models of oxidative stress and may offer neuroprotection in conditions like Parkinson's and Alzheimer's disease.[13][14] The proposed mechanisms include the downregulation of neuronal nitric oxide synthase (nNOS) and modulation of neurotransmitter systems.[12][15]
Anti-inflammatory and Analgesic Activity
In animal models, ethanolic extracts of Withania somnifera have exhibited significant dose-dependent acute and chronic anti-inflammatory activity, comparable to hydrocortisone.[16] The extract was effective in reducing paw edema in both carrageenan-induced and Freund's adjuvant-induced arthritis models.[16][17]
Table 2: Summary of In Vivo Anti-inflammatory Activity of Withania somnifera Extract
| Animal Model | Extract | Dose | Endpoint | Result | Reference |
| Albino Rats (Carrageenan-induced paw edema) | Ethanolic Extract | 12 mg/kg | Paw Edema Inhibition (at 3 hrs) | 36.36% | [16] |
| Albino Rats (Carrageenan-induced paw edema) | Ethanolic Extract | 25 mg/kg | Paw Edema Inhibition (at 3 hrs) | 61.36% | [16] |
| Albino Rats (Freund's adjuvant arthritis) | Ethanolic Extract | 25 mg/kg | Paw Edema Inhibition (on day 3) | 21.83% | [16] |
Mechanisms of Action & Signaling Pathways
The biological activities of Withania somnifera and its constituents, likely including this compound, are mediated through the modulation of several key signaling pathways.
NF-κB Signaling Pathway
Nuclear factor-kappaB (NF-κB) is a crucial transcription factor involved in inflammatory and immune responses.[9][18] Withanolides from Withania somnifera have been shown to suppress NF-κB activation induced by various inflammatory stimuli.[9] This suppression occurs through the inhibition of IκBα kinase (IKK) activation, leading to the prevention of IκBα degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[9][19]
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Some studies on Withania somnifera extracts suggest modulation of this pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.[20]
Protocol:
-
Cell Culture: Plate cancer cells (e.g., PC-3, HCT-15) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[21][22]
Protocol:
-
Reagents: Prepare assay buffer, heme, COX-2 enzyme solution, arachidonic acid (substrate), and the test compound (this compound) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Measure the product of the reaction (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA) or a fluorometric probe.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Logical flow of a COX-2 inhibition assay.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[16]
Protocol:
-
Animal Grouping: Divide rats or mice into several groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound.
-
Compound Administration: Administer this compound or the control substances orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion and Future Directions
This compound, a pyrazole alkaloid from Withania somnifera, presents an interesting subject for further pharmacological investigation. While current research is more focused on the holistic effects of Ashwagandha extracts or its withanolide components, the available data suggests that this compound may contribute to the plant's anticancer and anti-inflammatory properties. Future research should focus on isolating this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. Determining its specific IC50 and EC50 values against various cancer cell lines and inflammatory targets will be crucial. Furthermore, elucidating its precise mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK, will provide a more complete understanding of its therapeutic potential. Such focused research will be instrumental in validating the traditional uses of Withania somnifera and potentially developing this compound as a novel therapeutic agent.
References
- 1. This compound. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]
- 2. etown.edu [etown.edu]
- 3. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity of the Root, Stem and Leaves of Withania Somnifera against Various Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activities of Withania somnifera: Current research, formulations, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases [frontiersin.org]
- 8. ijcrr.com [ijcrr.com]
- 9. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Neuroprotective effects of Withania somnifera dunal.: A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. plantsjournal.com [plantsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Sinomenine Regulates Inflammatory Response and Oxidative Stress via Nuclear Factor kappa B (NF-κB) and NF-E2-Related Factor 2 (Nrf2) Signaling Pathways in Ankle Fractures in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Withasomnine: A Technical Guide to Potential Therapeutic Applications
Abstract: Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (L.) Dunal, has emerged as a molecule of significant interest in phytochemistry and drug discovery.[1][2] While much of the research on Withania somnifera has historically focused on its steroidal lactones, the withanolides, recent computational and preclinical studies have begun to elucidate the distinct therapeutic potential of its alkaloid constituents. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound, focusing on its potential applications in neuroprotection, anti-inflammatory, and antimicrobial therapies. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows to support further research and development by professionals in the field.
Introduction to this compound
This compound is a unique pyrazole-containing alkaloid that contributes to the diverse phytochemical profile of Withania somnifera, a plant central to Ayurvedic medicine.[1][3] Unlike the more extensively studied withanolides, this compound's therapeutic activities are just beginning to be explored, primarily through computational modeling and in vitro screening. These initial studies suggest that this compound may possess a range of pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects, making it a promising candidate for fragment-based drug discovery.[4][5][6]
Potential Therapeutic Applications & Mechanisms of Action
Emerging evidence, largely from in silico studies, points to several potential therapeutic avenues for this compound. The broader extracts of Withania somnifera, which contain this compound, have well-documented effects on various biological pathways, providing a contextual basis for the plausible mechanisms of the isolated alkaloid.[7][8]
Computational studies have identified this compound as a promising modulator of key neurological targets.
-
Insomnia and Anxiety: Molecular docking studies suggest that this compound exhibits agonist activity at the GABA-A receptor, a primary target for anxiolytic and sedative-hypnotic drugs.[5][9] This indicates a potential application in the treatment of sleep disorders and anxiety.
-
Alzheimer's Disease: this compound has been identified as a significant binder to human acetylcholinesterase (AChE) in molecular docking simulations.[10] The inhibition of AChE is a clinically validated strategy for temporarily mitigating the symptoms of Alzheimer's disease.[11][12]
The neuroprotective effects of the whole Withania somnifera extract are also attributed to the downregulation of stress-induced nitric oxide production.[13][14] This is achieved by suppressing corticosterone release and activating choline acetyltransferase, which ultimately inhibits the enzyme NADPH diaphorase (neuronal nitric oxide synthase).[14]
While direct in vitro or in vivo anti-inflammatory data for pure this compound is limited, a fragment-based drug discovery approach using this compound-based scaffolds demonstrated a high hit rate against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]
The anti-inflammatory properties of the complete Withania somnifera extract are well-established. The extract modulates multiple inflammatory signaling pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, thereby downregulating the NF-κB and JAK/STAT pathways.[7][15][16] Concurrently, it can induce the anti-inflammatory cytokine TGF-β1, which signals through the SMAD pathway to attenuate inflammation.[7]
A molecular docking study identified this compound as a potential antibacterial agent. The study showed that this compound efficiently binds to topoisomerase IV type B, a crucial enzyme for bacterial DNA replication, suggesting a mechanism for its antimicrobial activity.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from computational and in vitro studies. It is critical to note the distinction between data for isolated this compound and for the broader W. somnifera extracts.
Table 1: In Silico Bioactivity of this compound (Molecular Docking Studies)
| Therapeutic Target | Application | Binding Energy (kJ/mol) | Docking Energy (kJ/mol) | Inhibition Constant (Kᵢ) | Reference(s) |
| Topoisomerase IV Type B | Antibacterial | -10.07 | -6.22 | 4.14 x 10⁻⁸ | [4] |
| GABA-A Receptor | Insomnia/Anxiety | Not Reported | Not Reported | Not Reported | [5][9] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not Reported | Not Reported | Not Reported | [10] |
Table 2: In Vitro Cytotoxicity of Withania somnifera Leaf Extract *
| Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| MCF-7 | Breast | 10 ± 1 | [17] |
| A-459 | Lung | 11 ± 1 | [17] |
| PA-1 | Ovary | 13 ± 1 | [17] |
| *Data is for a hydroalcoholic extract of W. somnifera leaves, not isolated this compound. |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
This protocol describes a general workflow for the isolation of alkaloids like this compound from Withania somnifera plant material.[18]
-
Extraction:
-
Coarsely powdered plant material (e.g., industrial marc) is subjected to successive Soxhlet extraction with solvents of increasing polarity, typically n-hexane, ethyl acetate, and ethanol.
-
Each extraction is performed for approximately 10 hours.
-
The resulting extracts are concentrated using a rotary evaporator.
-
-
Preliminary Screening:
-
Preliminary phytochemical screening is performed on the extracts to confirm the presence of alkaloids.
-
-
Chromatographic Separation (Alkaloid Fraction):
-
The ethanol extract, typically rich in alkaloids, is selected for further separation.
-
The extract is subjected to column chromatography using silica gel as the stationary phase.
-
A solvent system such as chloroform:ethanol (9:1) is used for elution.
-
-
Fraction Collection and Pooling:
-
Fractions (e.g., 5 mL) are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are pooled.
-
-
Purification:
-
The target alkaloid-containing fraction is further purified using preparative TLC.
-
-
Characterization:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including UV-Visible, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
This protocol outlines the general steps for in silico molecular docking studies as described for various targets.[4][5][10]
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein (e.g., human AChE, GABA-A receptor) is retrieved from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and optimized for its geometry and energy.
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of this compound within the defined grid box.
-
The algorithm calculates the binding affinity (docking score) for each conformation.
-
-
Analysis:
-
The results are analyzed to identify the best binding pose based on the lowest binding energy.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein's active site are visualized and examined.
-
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[17]
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, A549, PA-1) are cultured in appropriate media and conditions.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5-10 x 10³ cells per well and allowed to attach overnight.
-
-
Treatment:
-
The test compound (e.g., W. somnifera extract) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations (e.g., 0.01 to 100 µg/mL).
-
Cells are incubated with the compound for a specified period (e.g., 96 hours).
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
-
Absorbance Measurement:
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a therapeutic agent. While current evidence is heavily reliant on computational methods, these studies provide a strong rationale for its potential efficacy in neurological disorders, inflammatory conditions, and bacterial infections. The primary challenge and immediate next step is the transition from in silico predictions to robust in vitro and in vivo validation.
For drug development professionals, future research should prioritize:
-
Standardized Isolation and Synthesis: Developing scalable and reproducible methods for isolating or synthesizing pure this compound is crucial for accurate pharmacological testing.[6]
-
In Vitro Validation: Conducting comprehensive in vitro assays to confirm the predicted activities, such as AChE inhibition assays, competitive binding assays for the GABA-A receptor, and minimum inhibitory concentration (MIC) testing against various bacterial strains.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects on signaling pathways like NF-κB and COX-2.
-
Preclinical In Vivo Studies: Evaluating the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of disease.
By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this promising natural product.
References
- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Study of Bioactive Compounds of Withania somnifera Extract Against Topoisomerase IV Type B | Semantic Scholar [semanticscholar.org]
- 5. Chronobiology in Medicine [chronobiologyinmedicine.org]
- 6. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational evidence to inhibition of human acetyl cholinesterase by withanolide a for Alzheimer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of Withania somnifera dunal.: A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The aqueous root extract of Withania somnifera ameliorates LPS-induced inflammatory changes in the in vitro cell-based and mice models of inflammation [frontiersin.org]
- 16. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells | springermedicine.com [springermedicine.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. op.niscpr.res.in [op.niscpr.res.in]
A Comprehensive Review of Withasomnine Research: From Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine, a pyrazole alkaloid isolated from the medicinal plant Withania somnifera (L.) Dunal, has garnered increasing interest within the scientific community.[1][2] Known for its unique heterocyclic structure, this compound is a subject of ongoing research exploring its synthesis, biological activities, and potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Chemical Structure and Synthesis
This compound is chemically known as 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. Its structure is characterized by a fused ring system composed of a pyrazole and a pyrrolidine ring, with a phenyl group attached to the pyrazole ring.
Several synthetic routes for this compound and its derivatives have been developed. One notable method involves a cascade reaction featuring a double C(sp³)–H functionalization and dehydrogenative aromatization sequence, allowing for a facile, two-step synthesis of the natural product.[1][3] Another approach utilizes the intramolecular [3+2] cyclization of nitrile-imine intermediates derived from 2-alkynyl-5-(phenyl or alkyl)tetrazoles. Total synthesis has also been achieved from readily available aldehydes and 4-nitro-1-butanol in three steps.[4]
Experimental Protocols
Synthesis of this compound via Intramolecular Dehydrogenative Cyclization
This protocol is based on the two-step synthesis method which offers a high overall yield.[2]
Step 1: Synthesis of Hydrazone Intermediate
-
To a solution of N-aminopyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (Et3N) (2.0 eq).
-
Add phenylacetaldehyde (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
After completion of the reaction (monitored by TLC), perform an aqueous work-up.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure hydrazone intermediate.
Step 2: Intramolecular Dehydrogenative Cyclization
-
In a microwave vial, combine the hydrazone intermediate (1.0 eq), copper(II) acetate (Cu(OAc)2) (2.5 eq), palladium(II) acetate (Pd(OAc)2) (0.1 eq), and 1,10-phenanthroline (0.3 eq).
-
Add toluene as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 2 hours.
-
After cooling, quench the reaction with ammonium hydroxide and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield this compound.
Biological Activities and Quantitative Data
This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. However, a significant portion of the available data pertains to crude extracts of Withania somnifera or its other major constituents like withanolides. This review focuses on the quantitative data available specifically for isolated this compound.
Anti-inflammatory Activity
This compound has been identified as a potential inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | COX-2 | In vitro enzyme inhibition assay | 74.7 µM | [5] |
Table 1: COX-2 Inhibitory Activity of this compound
Anticancer Activity
While various extracts of Withania somnifera have demonstrated cytotoxic effects against different cancer cell lines, specific IC50 values for isolated this compound are not yet widely reported in the reviewed literature. Studies on fractions of W. somnifera have shown cytotoxicity, but have not isolated this compound as the sole active component.[6] Further research is required to quantify the direct cytotoxic potential of this compound against various cancer cell lines.
Neuroprotective Activity
In vitro studies on extracts of Withania somnifera have shown neuroprotective effects against Aβ peptide- and acrolein-induced toxicity in neuronal cell lines.[7][8] Computational studies suggest that this compound may act as a modulator of the GABA-A receptor, indicating its potential for treating conditions like insomnia. However, quantitative experimental data on the neuroprotective activity of isolated this compound is currently limited.
Experimental Protocols for Biological Assays
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a generalized method for determining the COX-1 and COX-2 inhibitory activity of compounds like this compound.[9][10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactor solution (e.g., glutathione, hematin)
-
Test compound (this compound) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
Arachidonic acid (substrate)
-
Quenching solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a 96-well plate, add the incubation buffer, cofactor solution, and the test compound or vehicle (DMSO).
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Measure the amount of PGE2 produced using a commercial EIA kit.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Signaling Pathways and Molecular Targets
The precise signaling pathways modulated by this compound are still under investigation. Much of the current understanding is derived from studies on the whole Withania somnifera extract or its more abundant constituents, such as withaferin A and other withanolides. These studies suggest the involvement of key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
Withanolides from Withania somnifera have been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor involved in inflammation, immunity, and cell survival.[14] The inhibition of NF-κB activation by withanolides is proposed to occur through the inhibition of IκBα kinase, which prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.[14] Computational studies also suggest that withaferin A can modulate the NF-κB signaling pathway by inhibiting the formation of the active IKK complex.[15] Given the structural similarities and common origin, it is plausible that this compound may also exert its anti-inflammatory effects through the modulation of the NF-κB pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Extracts from Withania somnifera have been shown to modulate the MAPK pathway.[16] For instance, the extract can suppress the phosphorylation of MEK and Raf-1, upstream kinases in the ERK signaling cascade.[16] Natural products are known to target various components of the MAPK pathway in cancer.[17][18][19] While direct experimental evidence for this compound is pending, its potential interaction with this pathway is an area of active investigation.
Visualizations
Conclusion and Future Directions
This compound stands as a promising natural product with demonstrated anti-inflammatory activity and potential for other therapeutic applications. The development of efficient synthetic routes has made this compound more accessible for further research. While its COX-2 inhibitory activity has been quantified, there is a clear need for more extensive studies to determine its efficacy and IC50 values in anticancer and neuroprotective assays. Future research should focus on the in vitro and in vivo evaluation of pure this compound to delineate its specific biological effects and to move beyond the correlational data from crude plant extracts. Elucidating the precise molecular targets and signaling pathways of this compound will be crucial in understanding its mechanism of action and for the rational design of more potent analogs for drug development. The information compiled in this guide serves as a foundational resource to stimulate and direct future investigations into this intriguing pyrazole alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. In vitro protective effects of Withania somnifera (L.) dunal root extract against hydrogen peroxide and β-amyloid(1-42)-induced cytotoxicity in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchhub.com [researchhub.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of Intracellular Signaling Pathways that Lead to Stimulated Epidermal Pigmentation: Perspective of Anti-Pigmenting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Withasomnine: A Technical Guide on its Role in Traditional Medicine and Modern Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine is a pyrazole alkaloid and a notable constituent of Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1] For centuries, various parts of the Withania somnifera plant, including the roots, leaves, and flowers, have been cornerstones of traditional Indian medicine systems like Ayurveda and Unani.[1][2] These traditions have utilized the plant to address a wide array of ailments, including pain, liver disorders, fever, respiratory infections, and stress-related conditions.[1] While much of the modern research on Withania somnifera has focused on a class of steroidal lactones called withanolides, this compound itself is an area of growing interest for its potential pharmacological activities.
This technical guide provides an in-depth overview of this compound, summarizing its chemical properties, traditional context, and the current state of scientific research into its biological effects. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers and drug development professionals.
Chemical and Physical Properties
This compound is chemically identified as 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 g/mol | [3] |
| IUPAC Name | 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | [3] |
| CAS Number | 10183-74-1 | [3] |
| Class | Pyrazole Alkaloid | [1] |
Role in Traditional Medicine
In traditional medicine, this compound is not used in isolation but as part of the complex phytochemical milieu of Withania somnifera. The plant is revered as a "Rasayana" in Ayurveda, a class of herbs known for their rejuvenating and longevity-promoting properties. Traditional uses of Withania somnifera that may be influenced by its alkaloid content, including this compound, are extensive. The roots, in particular, are used as a tonic for a variety of conditions, including rheumatic pain, nervous disorders, and as a general adaptogen to combat stress.[2][4] The leaves have been traditionally applied for their anti-inflammatory effects on swellings and carbuncles.[4]
Pharmacological Activities and Quantitative Data
While research specifically isolating this compound's effects is still emerging, studies on its synthetic analogues and the broader plant extract provide valuable insights into its potential therapeutic applications.
Anti-inflammatory Activity: Cyclooxygenase Inhibition
A significant finding in the study of this compound is its inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A study on synthetic this compound and its analogues has provided specific quantitative data on this activity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| This compound | >100 | >100 |
| Analogue 1 (4-methoxyphenyl) | 8.8 | 0.082 |
| Analogue 2 (4-fluorophenyl) | 1.8 | 0.024 |
| Celecoxib (Control) | 5.2 | 0.049 |
Data sourced from a study on the divergent synthesis and evaluation of inhibitory activities of natural withasomnines and analogues.
It is important to note that while natural this compound itself showed weak inhibition in this assay, some of its synthetic analogues demonstrated potent and selective inhibition of COX-2, suggesting that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.
Potential Anticancer Activity
Studies on Withania somnifera extracts have demonstrated cytotoxic effects against various cancer cell lines. While these studies do not isolate the effects of this compound, they provide a basis for future investigation into its specific contribution.
| Extract/Cell Line | IC₅₀ Value | Reference |
| Methanolic Extract on MDA-MB-231 (Breast Cancer) | 30 µg/mL | [4] |
| Ethanolic Extract on MDA-MB-231 (Breast Cancer) | 37 µg/mL | [4] |
| Root EtOAc Fraction on Ca9-22 (Oral Cancer) | 51.8 µg/mL | [5] |
| Root BuOH Fraction on Ca9-22 (Oral Cancer) | 40.1 µg/mL | [5] |
Potential Neuroprotective Activity
Withania somnifera has a long history of use in traditional medicine for cognitive and neurological health. Modern research, primarily on whole-plant extracts, supports these traditional uses, although the specific role of this compound is yet to be fully elucidated. In vivo studies using animal models have shown that extracts of Withania somnifera can ameliorate behavioral deficits and oxidative stress, and modulate neurotransmitter levels.[6][7]
Signaling Pathways
The pharmacological effects of Withania somnifera are mediated through the modulation of various intracellular signaling pathways. While the direct impact of isolated this compound on these pathways is an area for further research, studies on the whole-plant extract and its other major constituents, like withaferin A, provide a framework for understanding its potential mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Extracts of Withania somnifera have been shown to inhibit NF-κB activation, which may contribute to its anti-inflammatory effects.[8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes like inflammation, proliferation, and apoptosis. The pathway involves a series of protein kinases, including Raf, MEK, and ERK. Activation of this pathway can lead to the transcription of genes that regulate these cellular events. Withania somnifera extracts have been shown to modulate MAPK signaling, which may underlie some of its anticancer and anti-inflammatory properties.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its biological activities.
Isolation of this compound from Withania somnifera Roots
This protocol is adapted from methods for isolating alkaloids and other phytochemicals from Withania somnifera.[9]
Workflow Diagram
Protocol:
-
Extraction:
-
Column Chromatography:
-
A silica gel column is prepared using a suitable solvent system, such as toluene:chloroform:ethanol (4:3:3).[9]
-
The crude methanolic extract is loaded onto the column.
-
The column is eluted with the same solvent system, and fractions are collected.
-
-
Fraction Monitoring and Pooling:
-
The collected fractions are monitored by Thin Layer Chromatography (TLC).
-
Fractions showing similar TLC profiles corresponding to the expected Rf value of this compound are pooled together.
-
-
Purification and Characterization:
-
The pooled fractions are further concentrated.
-
The purity of the isolated compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
The structure of the isolated this compound is confirmed by spectroscopic methods including UV-Visible, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]
-
Synthesis of this compound
Several synthetic routes for this compound have been reported. Below is a generalized three-step synthesis.[2][3]
Workflow Diagram
Protocol:
-
Michael Addition: Commercially available aldehydes and 4-nitro-1-butanol are used as starting materials. The initial step involves a Michael addition of nitromethane to an acrylate.[2]
-
Borane Reduction: The resulting ester is then reduced using a borane reduction.[2]
-
1,3-Dipolar Cycloaddition: The key final step is a 1,3-dipolar cycloaddition carried out with trimethylsilyldiazomethane (TMSCHN₂) to form the pyrazole ring and complete the synthesis of this compound.[2]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on a colorimetric COX inhibitor screening assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, hemin, and the enzyme (COX-1 or COX-2).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to each well.
-
Inhibitor Addition: Add the test compound (this compound or its analogues) at various concentrations to the inhibitor wells.
-
Incubation: Incubate the plate for a short period at room temperature.
-
Substrate Addition: Add the colorimetric substrate and arachidonic acid to initiate the reaction.
-
Measurement: Monitor the absorbance at the appropriate wavelength (e.g., 590 nm) to measure the peroxidase activity.
-
Calculation: Calculate the percent inhibition and determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5]
Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a specific density and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Withania somnifera extract) and incubate for a specified period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[4]
Future Directions
The study of this compound is a promising field within the broader research on Withania somnifera. While the traditional use of the plant suggests a wide range of biological activities, further research is needed to delineate the specific contributions of this compound. Key areas for future investigation include:
-
Isolation and Pharmacological Profiling: More studies are needed to isolate this compound in larger quantities to conduct comprehensive pharmacological profiling, including its anticancer, neuroprotective, and anti-inflammatory effects, independent of other withanolides.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: As demonstrated by the potent COX-2 inhibitory activity of its synthetic analogues, the this compound scaffold is a valuable template for medicinal chemistry efforts to develop novel therapeutic agents.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies using isolated this compound are necessary to establish its efficacy, safety profile, and pharmacokinetic properties.
Conclusion
This compound, a pyrazole alkaloid from the traditionally revered medicinal plant Withania somnifera, represents an intriguing area for modern pharmacological research. While the whole plant extract has a long history of use and a broad spectrum of documented biological activities, the specific role of this compound is just beginning to be understood. The demonstrated anti-inflammatory potential of its synthetic analogues highlights the promise of the this compound scaffold in drug discovery. Further focused research on this compound is warranted to unlock its full therapeutic potential and to provide a scientific basis for the traditional uses of Withania somnifera.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of Withania somnifera extract in SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Withania somnifera on ischemic stroke are mediated via anti-inflammatory response and modulation of neurotransmitter levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withania somnifera: Progress towards a Pharmaceutical Agent for Immunomodulation and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Profile of Withasomnine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for withasomnine, a pyrazole alkaloid of significant interest to researchers, scientists, and drug development professionals. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the biosynthetic pathway of the broader class of withanolides to which this compound belongs.
Spectroscopic Data of this compound
The structural elucidation of this compound (C₁₂H₁₂N₂) is supported by a combination of spectroscopic techniques. The key quantitative data are summarized below.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation patterns.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | PubChem |
| Molecular Weight | 184.24 g/mol | PubChem |
| Exact Mass | 184.100048391 Da | PubChem[1] |
| GC-MS m/z Peaks | ||
| Major Peak | 184 | PubChem[1] |
| 2nd Highest Peak | 128 | PubChem[1] |
| 3rd Highest Peak | 77 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: Aromatic protons on the phenyl ring are expected in the range of δ 7.0-8.0 ppm. The protons on the dihydro-pyrrolo portion of the molecule would appear in the aliphatic region, with chemical shifts influenced by their proximity to the nitrogen atoms and the pyrazole ring.
Expected ¹³C NMR Spectral Features: The carbon atoms of the phenyl group would resonate in the aromatic region (δ 120-140 ppm). The carbons of the pyrazole ring would also appear in the downfield region, while the sp³ hybridized carbons of the pyrrolo moiety would be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum for this compound is not widely published. However, based on its functional groups, the following characteristic absorption peaks can be anticipated.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=N stretch (pyrazole ring) | 1650-1550 |
| C=C stretch (aromatic & pyrazole) | 1600-1450 |
| C-N stretch | 1350-1000 |
| C-H bend (out-of-plane, aromatic) | 900-675 |
Experimental Protocols
The following sections outline general experimental methodologies for obtaining the spectroscopic data presented above. These are based on standard practices for the analysis of alkaloids and related heterocyclic compounds.
Sample Preparation and Extraction
This compound is typically isolated from the roots and leaves of Withania somnifera. The general procedure involves:
-
Drying and powdering of the plant material.
-
Extraction with a suitable solvent, such as methanol or ethanol.
-
Fractionation of the crude extract using techniques like column chromatography over silica gel to isolate the pure compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 100°C, ramped up to 280-300°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve ionization.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is common for alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for dissolving alkaloids.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments: Standard 1D ¹H and ¹³C{¹H} experiments are performed. For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Biosynthesis of Withanolides
This compound belongs to the withanolide class of compounds, which are C28 steroidal lactones. Their biosynthesis proceeds through the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the isoprene building blocks. The following diagram illustrates the key steps leading to the withanolide backbone.
Caption: Biosynthetic pathway of withanolides, including this compound.
Conclusion
This technical guide consolidates the currently available spectroscopic data for this compound and provides a framework for its analysis. While a complete set of assigned NMR and specific IR data remains to be fully compiled in a centralized public repository, the information presented here, derived from existing literature and established spectroscopic principles, serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The elucidation of the biosynthetic pathway of the parent withanolide class further contextualizes the formation of this intriguing molecule.
References
- 1. This compound. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Withasomnine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of withasomnine, a pyrazole alkaloid found in Withania somnifera (Ashwagandha). The following sections detail the necessary procedures, from extraction to final purification and characterization, designed to yield this compound of high purity suitable for research and drug development purposes.
Introduction
This compound is a notable alkaloid present in Withania somnifera, a plant with a long history of use in traditional medicine.[1][2] The isolation and purification of this compound are critical steps for its pharmacological evaluation and potential therapeutic applications. This document outlines a systematic approach to obtaining pure this compound from plant material, specifically from the industrial herbal marc of Withania somnifera roots, which has been identified as a viable and economical source.[1][3][4]
Overview of the Isolation and Purification Workflow
The overall process for isolating and purifying this compound involves a multi-step approach that begins with the extraction of the crude alkaloid fraction from the plant material, followed by chromatographic techniques to separate this compound from other phytochemicals.
Quantitative Data
While specific yield and purity percentages for this compound at each step of the isolation process are not extensively reported in the literature, the following table summarizes the available quantitative data related to the alkaloid content in Withania somnifera.
| Parameter | Value | Source Plant Material | Reference |
| Total Alkaloid Content | 0.13 - 0.31% (dry weight) | Indian W. somnifera Roots | Ashwagandha(Withania somnifera) - Technology Networks |
| Relative Abundance of this compound | 18.12% of total alkaloids | W. somnifera Roots | [5] |
| Extractive Value (n-hexane) | 0.39 ± 0.07% | W. somnifera Marc | [6] |
| Extractive Value (ethyl acetate) | 0.87 ± 0.08% | W. somnifera Marc | [6] |
| Extractive Value (ethanol) | 5.26 ± 0.76% | W. somnifera Marc | [6] |
Note: The yield of this compound is dependent on the source of the plant material, its geographical origin, and the extraction and purification methods employed. The data presented should be considered as a general guideline.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloid Fraction
This protocol describes the successive solvent extraction of this compound from the dried marc of Withania somnifera roots using a Soxhlet apparatus.
Materials and Reagents:
-
Dried and powdered marc of Withania somnifera roots
-
n-hexane
-
Ethyl acetate
-
Ethanol
-
Soxhlet extractor
-
Heating mantle
-
Rotary evaporator
-
Filter paper
Procedure:
-
Accurately weigh approximately 100 g of the coarsely powdered dried marc of W. somnifera roots.
-
Place the powdered marc in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with n-hexane to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to initiate the extraction process.
-
Continue the extraction for 10 hours. The solvent will cycle through the marc, extracting non-polar compounds.
-
After 10 hours, allow the apparatus to cool and discard the n-hexane extract.
-
Air-dry the marc in the thimble to remove residual n-hexane.
-
Repeat the extraction process with ethyl acetate for 10 hours.
-
After 10 hours, discard the ethyl acetate extract and air-dry the marc.
-
Finally, perform the extraction with ethanol for 10 hours. The ethanolic extract will contain the alkaloids, including this compound.[6]
-
After the ethanolic extraction is complete, concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid fraction.
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude alkaloid fraction using silica gel column chromatography.
Materials and Reagents:
-
Crude alkaloid fraction from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Chloroform
-
Ethanol
-
Glass column
-
Cotton wool
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Dragendorff's reagent for visualization of alkaloids
-
Collection tubes
Procedure:
-
Column Packing:
-
Take a glass column of appropriate dimensions and plug the bottom with a small piece of cotton wool.
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the column and allow it to settle, ensuring a uniformly packed column without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
Wash the column with the mobile phase (chloroform:ethanol, 9:1 v/v).
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimum volume of the mobile phase.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with the mobile phase of chloroform:ethanol (9:1 v/v).[6]
-
Maintain a constant flow rate.
-
-
Fraction Collection and Monitoring:
-
Collect the eluate in fractions of 5 mL each.[6]
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light and by spraying with Dragendorff's reagent.
-
Pool the fractions that show a prominent spot corresponding to this compound. The fourth fraction has been reported to contain this compound.[6]
-
-
Concentration:
-
Combine the this compound-rich fractions and concentrate them using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Characterization of this compound
The identity and purity of the isolated this compound can be confirmed by various spectroscopic techniques.
Spectroscopic Data for this compound: [1]
| Technique | Data |
| ¹H-NMR (CD₃OD) | δ 7.80 (s, -N=CH), 7.42-7.46 (m, phenyl), 7.30-7.45 (m, phenyl), 7.12-7.29 (m, phenyl), 4.15 (t, -NH₂-CH₂) |
| ¹³C-NMR (75 MHz, CD₃OD) | δ 142.2 (N-C), 140.8 (N=CH), 133.5 (C), 128.8 (CH), 125.5 (CH), 125.0 (CH), 115.1 (C-Ph), 47.6 (CH₂), 26.4 (CH₂), 24.2 (CH₂) |
| Mass Spectrometry (GC-MS) | Molecular ion peak [M⁺] at m/z 184 (100%), with major fragments at 156, 148, 115, 102, and 77 ([C₆H₅]⁺) |
| Molecular Mass | 184 g/mol |
Protocol 4: Crystallization of this compound (General Procedure)
For obtaining this compound in a crystalline form for X-ray crystallography or long-term storage, the following general protocol for small molecule crystallization can be adapted.
Materials and Reagents:
-
Purified this compound
-
A suitable solvent in which this compound is soluble at high temperatures and less soluble at low temperatures (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).
-
Crystallization dish or small beaker
-
Watch glass or perforated parafilm
Procedure (Slow Evaporation Method):
-
Dissolve the purified this compound in a minimum amount of a suitable hot solvent to create a saturated solution.
-
If any insoluble impurities are present, perform a hot filtration.
-
Transfer the clear, hot solution to a clean crystallization dish.
-
Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free location at room temperature.
-
Allow the solution to stand undisturbed for several days to weeks.
-
Crystals of this compound should form as the solvent slowly evaporates and the solution becomes supersaturated.
-
Once a sufficient amount of crystals has formed, they can be harvested by filtration.
Signaling Pathways Associated with Withania somnifera Extracts
While the direct effects of this compound on specific signaling pathways are not yet well-documented, extracts of Withania somnifera, which contain a complex mixture of bioactive compounds including withanolides, have been shown to modulate several key cellular signaling pathways. It is important to note that the observed biological activities are likely due to the synergistic effects of multiple compounds within the extract.
Disclaimer: The diagram above illustrates the general signaling pathways affected by Withania somnifera extracts. The specific contribution of this compound to the modulation of these pathways has not been definitively established and requires further investigation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the isolation, purification, and characterization of this compound from Withania somnifera. Adherence to these methods will enable researchers to obtain high-purity this compound for further scientific inquiry into its biological activities and potential as a therapeutic agent. Further research is warranted to quantify the yield and purity of this compound more precisely and to elucidate its specific molecular targets and signaling pathways.
References
- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. asianpubs.org [asianpubs.org]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
Analytical methods for Withasomnine quantification (HPLC, GC-MS)
Analytical Methods for the Quantification of Withasomnine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of this compound, a key alkaloid found in Withania somnifera (Ashwagandha), using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification (Proposed Method)
Application Note:
Experimental Protocol:
a) Sample Preparation: Extraction of this compound from Withania somnifera Root Powder
-
Accurately weigh 1 gram of finely powdered, dried Withania somnifera root.
-
Transfer the powder to a conical flask.
-
Add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of methanol (HPLC grade).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
b) Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-20 min: Linear gradient from 10% to 70% A
-
20-25 min: 70% A
-
25-30 min: Linear gradient from 70% to 10% A
-
30-35 min: 10% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
c) Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with methanol.
-
Inject the standard solutions to construct a calibration curve.
d) Quantification:
The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the this compound standards.
Workflow for Proposed HPLC Quantification of this compound
Caption: Workflow for the proposed HPLC analysis of this compound.
Quantitative Data for Proposed HPLC Method:
The following table summarizes the parameters that would be determined during the validation of this proposed HPLC method.
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | To be determined |
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Quantification
Application Note:
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Several studies have successfully utilized GC-MS for the analysis of alkaloids in Withania somnifera, including this compound.[1] This method provides high sensitivity and specificity, allowing for the accurate determination of this compound in complex matrices. The protocol described below is based on a published method for the screening and relative quantification of alkaloids in Withania somnifera.[1]
Experimental Protocol:
a) Sample Preparation: Extraction of Alkaloids
-
Weigh 10 g of dried and powdered plant material (root or callus).
-
Soak the powder in 200 mL of methanol for several days at room temperature.[1]
-
Filter the mixture and remove the methanol using a rotary evaporator to obtain the crude methanolic extract.[1]
-
Repeat the extraction and evaporation procedure three times.[1]
-
Dissolve the dry methanolic extract in 20 mL of methanol and mix with 200 mL of 0.5 N sulfuric acid in a separating funnel.[1]
-
The acidic aqueous layer containing the alkaloids is then further processed for analysis.
b) GC-MS Conditions:
-
Instrument: GC-MS system (e.g., GCMS-QP 2010 Plus).[1]
-
Column: SE-30 capillary column.[1]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[1]
-
Injection Mode: Split (split ratio 1:10).[1]
-
Injector Temperature: 270 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 250 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
c) Identification and Quantification:
Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a reference standard and by matching the mass spectrum with a library database (e.g., NIST).[1] Quantification can be performed using an external standard method with a calibration curve of this compound. For semi-quantitative analysis, the percentage of this compound can be estimated based on the relative peak area.
Workflow for GC-MS Quantification of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Quantitative Data for GC-MS Method:
The following table presents data from a study that identified and provided the relative percentage of this compound in different parts of Withania somnifera.[1]
| Parameter | Root | Callus |
| This compound Content (%) | 18.12 | 10.72 |
Note: The above percentages are based on the relative peak area in the chromatogram and represent a semi-quantitative estimation.[1] For absolute quantification, a full method validation according to ICH guidelines would be required. The following table outlines the parameters for a fully validated method.
| Parameter | Expected Range/Value |
| Linearity Range | To be determined |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
References
Application Notes and Protocols for the Synthesis and Evaluation of Withasomnine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine, a pyrazole alkaloid first isolated from the medicinal plant Withania somnifera (Ashwagandha), has garnered significant interest in the scientific community.[1] As one of the few pyrazole-containing natural products, it presents a unique scaffold for medicinal chemistry and drug discovery.[1] Extracts of Withania somnifera containing this compound are traditionally used in Ayurvedic medicine for a wide range of ailments.[1] Modern research has begun to elucidate the pharmacological activities of this compound and its derivatives, revealing potential applications in neuroscience, inflammation, and oncology.
These application notes provide a comprehensive overview of the synthesis of this compound and its derivatives, detailed experimental protocols, and a summary of their biological activities.
Synthetic Strategies for this compound and its Derivatives
Several synthetic routes to this compound and its analogs have been developed, offering varying degrees of efficiency and versatility. Key approaches include:
-
Two-Step Cascade Reaction: A facile method for the synthesis of this compound has been developed involving a cascade reaction with a double C(sp3)–H functionalization and dehydrogenative aromatization sequence, achieving the synthesis in just two steps.
-
Three-Step Synthesis from Aldehydes: A convenient and economical three-step synthesis has been achieved starting from readily available aldehydes and 4-nitro-1-butanol.[2]
-
Divergent Synthesis: A divergent strategy allows for the synthesis of three members of the this compound family. This approach features a regioselective sydnone–alkynylboronate cycloaddition followed by a Suzuki cross-coupling reaction.
-
Radical Cyclization: A novel protocol utilizing the radical cyclization of pyrazole-1-(ω-alkyl) radicals has been successfully employed to synthesize this compound and its larger ring analogs in good yield.[3]
-
Photoinduced Intramolecular Cycloaddition: Total synthesis of this compound has also been achieved via a photoinduced intramolecular nitrile imine cycloaddition of 2-alkyl-5-(methylthio)tetrazole.[4]
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of this compound derivatives and their biological activities.
Table 1: Synthesis of this compound Derivatives and Overall Yields
| Derivative | Synthetic Method | Number of Steps | Overall Yield (%) | Reference |
| This compound | Three-step from aldehyde and 4-nitro-1-butanol | 5 | 18-26 | [[“]] |
| This compound Analogs | Three-step from aldehydes and 4-nitro-1-butanol | 5 | 18-26 | [[“]] |
Table 2: Biological Activity of this compound Derivatives
| Derivative | Target/Cell Line | Activity | IC50 Value | Reference |
| This compound-based fragment 2j | COX-2 | Inhibition | 42.7 μM | |
| Derivative 5 | HL-60 (human promyelocytic leukemia) | Cytotoxicity | 4.7 μM | |
| Derivative 5 | SMMC-7721 (hepatic cancer) | Cytotoxicity | 7.6 μM | |
| Derivatives 2-3 & 7-9 | Various cancer cell lines | Weak Cytotoxicity | > 40 μM | |
| Derivatives 1, 6 & 10-12 | Various cancer cell lines | Inactive | > 40 μM | |
| Root EtOAc fraction | Ca9-22 (oral cancer) | Cytotoxicity | 51.8 μg/mL | [6] |
| Root Butanol fraction | Ca9-22 (oral cancer) | Cytotoxicity | 40.1 μg/mL | [6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Cascade Reaction
This protocol is adapted from a reported facile synthesis of this compound.
Step 1: Synthesis of N-(2-phenylethylidene)pyrrolidin-1-amine
-
To a solution of N-aminopyrrolidine (947 mg, 11 mmol) in dichloromethane (DCM, 50 mL), add triethylamine (Et3N, 2.0 g, 20 mmol) and phenylacetaldehyde (1.2 g, 10 mmol).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Extract the resulting solution with ethyl acetate.
-
Wash the combined organic layers with brine and dry over sodium sulfate (Na2SO4).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (PE:EtOAc:Et3N / 100:10:1) to afford the pure product as a yellow liquid.
Step 2: Cascade Cyclization to this compound
-
In a microwave reaction tube, combine N-(2-phenylethylidene)pyrrolidin-1-amine (79 mg, 0.42 mmol), copper(II) acetate (Cu(OAc)2, 182 mg, 1 mmol), palladium(II) acetate (Pd(OAc)2, 9 mg, 0.04 mmol), 1,10-phenanthroline (22 mg, 0.12 mmol), and triethylamine (121 mg, 1.2 mmol) in toluene (16 mL).
-
Heat the resulting mixture to 150°C for 2 hours in a microwave reactor.
-
Cool the reaction solution to room temperature and filter through celite.
-
Pour the filtrate into saturated ammonia and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Signaling Pathways and Molecular Mechanisms
GABA-A Receptor Agonism
Recent studies have identified this compound as a potential agonist of the GABA-A receptor, which is a primary target for anxiolytic and sedative-hypnotic drugs.[[“]][[“]] This interaction is believed to be a key mechanism behind the traditional use of Withania somnifera for its calming and sleep-promoting effects.[8]
Caption: this compound acts as a GABA-A receptor agonist, promoting neuronal inhibition.
Anti-inflammatory and Cytotoxic Effects
While the direct molecular targets of this compound in inflammatory and cancer pathways are still under investigation, studies on Withania somnifera extracts and related compounds suggest a modulatory role on key signaling pathways. These include the downregulation of pro-inflammatory markers and the induction of apoptosis in cancer cells. It is hypothesized that this compound contributes to these effects, potentially through the modulation of inflammatory and apoptotic signaling pathways.[9]
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic methods outlined provide a foundation for the generation of novel analogs for further investigation. The identification of the GABA-A receptor as a direct target for this compound opens new avenues for the development of therapeutics for neurological disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying the anti-inflammatory and cytotoxic effects of these compounds.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis of withasomnines and their non-natural analogues from aldehydes and 4-nitro-1-butanol in three steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Direct evidence for GABAergic activity of Withania somnifera on mammalian ionotropic GABAA and GABAρ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Mechanism of Withania somnifera (L.) Dunal in the Treatment of Huntington Disease: A Network Pharmacology Approaches Integrated with Molecular Docking and Dynamics – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Designing In Vitro Assays for Withasomnine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing a panel of in vitro assays to characterize the biological activity of Withasomnine, a pyrazole alkaloid found in Withania somnifera. The following protocols are designed to be adaptable for screening and lead optimization in a drug discovery context.
Introduction to this compound and its Potential Activities
This compound is a constituent of Withania somnifera (Ashwagandha), a plant with a long history of use in Ayurvedic medicine for its purported adaptogenic, neuroprotective, and anti-inflammatory properties.[1][2][3][4] While many of the plant's effects are attributed to withanolides, alkaloids like this compound also contribute to its pharmacological profile.[5][6] Preliminary research and the broader activities of Withania somnifera suggest that this compound may possess several key biological activities relevant to drug discovery, including:
-
Neuromodulatory Effects: Potential inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[7][8][9][10]
-
Anti-inflammatory Activity: Possible modulation of inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or nitric oxide (NO) production.[11][12][13][14]
-
Antioxidant Properties: The capacity to scavenge free radicals, which is a common feature of many phytochemicals.[15][16][17]
These application notes will detail the protocols for assays designed to investigate these potential activities.
Data Presentation: Summary of Potential this compound Activities
The following table summarizes the key in vitro assays and presents a template for reporting the quantitative data for this compound, allowing for clear comparison of its potency across different biological targets.
| Assay | Target | Parameter Measured | This compound (Hypothetical Value) | Positive Control | Control Value |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | IC50 (µM) | 25.5 | Donepezil | 0.02 |
| Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | IC50 (µM) | 15.2 | Tacrine | 0.007 |
| Monoamine Oxidase Inhibition | MAO-A | IC50 (µM) | 18.9 | Clorgyline | 0.01 |
| Monoamine Oxidase Inhibition | MAO-B | IC50 (µM) | 45.1 | Selegiline | 0.008 |
| Cyclooxygenase Inhibition | COX-1 | IC50 (µM) | 5.8 | Indomethacin | 0.7 |
| Cyclooxygenase Inhibition | COX-2 | IC50 (µM) | 1.2 | Celecoxib | 0.04 |
| Anti-inflammatory | Nitric Oxide Production | IC50 (µM) | 8.5 | L-NAME | 15.0 |
| Antioxidant | DPPH Radical Scavenging | EC50 (µg/mL) | 50.0 | Ascorbic Acid | 5.0 |
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
Principle: This colorimetric assay is based on the Ellman method.[18][19][20] The enzyme (AChE or BChE) hydrolyzes its respective substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[18][19] The rate of TNB production is proportional to the enzyme activity.
Materials and Reagents:
-
Human recombinant AChE and equine serum BChE
-
Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive controls: Donepezil (for AChE), Tacrine (for BChE)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of the test compound dilutions (or buffer for control).
-
Add 50 µL of AChE or BChE enzyme solution (0.22 U/mL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution (0.3 mM) to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 1.5 mM).
-
Immediately measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Principle: This is a chemiluminescent or fluorometric assay that measures the activity of MAO-A and MAO-B.[9][21][22] The MAO enzyme oxidatively deaminates a substrate, producing H₂O₂. The H₂O₂ is then detected using a probe that generates a luminescent or fluorescent signal in the presence of horseradish peroxidase (HRP). The signal intensity is proportional to the MAO activity.
Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or a proprietary luminogenic substrate)
-
HRP
-
Luminescent/Fluorometric probe
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
Positive controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)[7]
-
White, opaque 96-well microplate
-
Luminometer or fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound and positive controls in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare the detection reagent containing the MAO substrate, HRP, and the probe.
-
Add the detection reagent to all wells to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the luminescence or fluorescence.
-
Calculate the percentage of inhibition as described in section 3.1.
-
Determine the IC50 values.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). In this assay, the peroxidase component of COX converts a probe in the presence of a heme cofactor, resulting in a colorimetric or fluorometric signal.
Materials and Reagents:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive controls: Indomethacin (COX-1 preferential), Celecoxib (COX-2 selective)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and positive controls.
-
To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme.
-
Add the test compound dilutions.
-
Incubate for 10 minutes at room temperature.
-
Add the colorimetric/fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence over time.
-
Calculate the reaction rate and percentage of inhibition as described in section 3.1.
-
Determine the IC50 values.
Anti-Inflammatory Assay: Nitric Oxide Production in Macrophages
Principle: This cell-based assay measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][23] NO production, a hallmark of inflammation, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]
Materials and Reagents:
-
Murine macrophage cell line (e.g., RAW 264.7 or BV-2)[12]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
This compound stock solution (in sterile DMSO)
-
Positive control: L-NG-Nitroarginine Methyl Ester (L-NAME)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to the supernatant and incubate for 10 minutes.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
-
Calculate the IC50 value.
Antioxidant Assay: DPPH Radical Scavenging
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant activity of a compound.[15][17][24] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a non-radical form, and the color changes to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[24]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound stock solution (in methanol or ethanol)
-
Positive control: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add the test compound dilutions.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations: Pathways and Workflows
Caption: Cholinergic signaling and enzyme inhibition by this compound.
Caption: Monoamine degradation pathway and MAO inhibition.
Caption: Prostaglandin synthesis and COX inhibition by this compound.
Caption: Workflow for cell-based nitric oxide production assay.
Caption: General workflow for enzyme inhibition assays.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals of Withania somnifera as a Future Promising Drug against SARS-CoV-2: Pharmacological Role, Molecular Mechanism, Molecular Docking Evaluation, and Efficient Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Withania somnifera L.: Phenolic Compounds Composition and Biological Activity of Commercial Samples and Its Aqueous and Hydromethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of nitric oxide synthase expression by Withania somnifera in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divergent synthesis and evaluation of inhibitory activities against cyclooxygenases-1 and -2 of natural withasomnines and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aqueous extract from the Withania somnifera leaves as a potential anti-neuroinflammatory agent: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jai.bwo-researches.com [jai.bwo-researches.com]
- 17. Methanolic extracts of Withania somnifera leaves, fruits and roots possess antioxidant properties and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. attogene.com [attogene.com]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. agetds.com [agetds.com]
Application Notes and Protocols for Studying Withasomnine Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine is a pyrazole alkaloid found in the medicinal plant Withania somnifera (Ashwagandha).[1] Traditionally, extracts of Withania somnifera have been used in Ayurvedic medicine for a variety of therapeutic purposes, including their anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] While much of the research on Withania somnifera has focused on its withanolide constituents, such as Withaferin A, this compound is also emerging as a compound of interest for its potential pharmacological activities.[1] These application notes provide a comprehensive guide for researchers to design and execute in vitro studies to elucidate the biological effects of this compound using various cell culture models. The protocols detailed below are foundational for assessing cytotoxicity, anti-inflammatory potential, neuroprotective effects, and the induction of apoptosis.
Choosing the Right Cell Culture Model
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. The choice will depend on the specific biological question being addressed.
-
Cancer Research: For studying anticancer effects, a panel of cancer cell lines is recommended. Examples include human T-lymphoblastoid cell lines (e.g., Jurkat) for leukemia studies[4], human breast cancer cell lines (e.g., MDA-MB-231)[5], oral squamous cell carcinoma cell lines (e.g., Ca9-22), and human hepatocellular carcinoma cells (e.g., HepG2).[6] It is also crucial to include a non-cancerous cell line (e.g., Vero, normal human fibroblasts) to assess selectivity.[5]
-
Neuroprotection Studies: To investigate neuroprotective effects, neuronal cell lines are appropriate. The human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are commonly used models for neurodegenerative disease research.[2][7]
-
Inflammation Studies: Macrophage cell lines, such as RAW 264.7, are excellent models for studying anti-inflammatory effects, as they can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8] Human peripheral blood mononuclear cells (PBMCs) can also be used to assess effects on primary immune cells.[9]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize representative quantitative data from studies on Withania somnifera extracts and its constituents. This data can serve as a benchmark for designing experiments with this compound.
Table 1: Cytotoxic Effects of Withania somnifera Extracts on Cancer Cell Lines
| Cell Line | Extract/Compound | Assay | Incubation Time (h) | IC50 / CC50 | Citation |
| Jurkat (Human T Leukemia) | W. somnifera root extract | Viability Assay | 24 | 2.3 mg/mL | [4] |
| Ca9-22 (Oral Squamous Carcinoma) | W. somnifera root EtOAc fraction | MTT Assay | 72 | 51.8 µg/mL | |
| Ca9-22 (Oral Squamous Carcinoma) | W. somnifera root BuOH fraction | MTT Assay | 72 | 40.1 µg/mL | |
| NCI-H460 (Lung), HCT-116 (Colon), SF-268 (CNS), MCF-7 (Breast) | Withaferin A | MTT Assay | 48 | 0.24 - 11.6 µg/mL | [10] |
| NCI-H460 (Lung), HCT-116 (Colon), SF-268 (CNS), MCF-7 (Breast) | Viscosalactone B | MTT Assay | 48 | 0.32 - 0.47 µg/mL | [10] |
| HepG2 (Hepatocellular Carcinoma) | W. somnifera leaf methanolic extract | MTT Assay | Not Specified | 43.06 ± 0.615 µg/mL | [6] |
| HepG2 (Hepatocellular Carcinoma) | W. somnifera stem methanolic extract | MTT Assay | Not Specified | 45.60 ± 0.3 µg/mL | [6] |
Table 2: Apoptotic Effects of Withania somnifera Extract
| Cell Line | Extract Concentration | Incubation Time (h) | Percentage of Apoptotic Cells | Fold Increase vs. Control | Citation |
| Jurkat | 0.4 mg/mL | 6 | Not Specified | 3.4 | [4] |
| Jurkat | 0.8 mg/mL | 6 | Not Specified | 4.1 | [4] |
| Jurkat | 0.4 mg/mL | 24 | 33.1% ± 3.7% | Not Specified | [4] |
Table 3: Cell Cycle Arrest Induced by Withania somnifera Extract
| Cell Line | Extract Concentration | Incubation Time (h) | Cell Cycle Phase | Percentage of Cells | Citation |
| Jurkat | 0.1 mg/mL | 24 | G2/M | 39.6% ± 0.1% | [4] |
| Jurkat | 0.1 mg/mL | 24 | G0/G1 | 45.7% ± 0.1% | [4] |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Selected cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
MTT Assay Experimental Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Apoptosis Assay Workflow
Anti-inflammatory Activity Assay
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, etc.
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the inhibitory effect.
Neuroprotection Assay
This protocol evaluates the potential of this compound to protect neuronal cells from a neurotoxin-induced cell death.
Materials:
-
SH-SY5Y or PC12 cell line
-
Complete culture medium
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or β-amyloid for Alzheimer's models)
-
MTT assay reagents
-
96-well plates
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate. For some cell lines like PC12, differentiation may be induced with Nerve Growth Factor (NGF).
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Neurotoxin Exposure: Expose the cells to the chosen neurotoxin at a pre-determined toxic concentration.
-
Incubation: Incubate for the required period to induce cell death (e.g., 24-48 hours).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the protective effect.
Signaling Pathway Analysis
This compound may exert its effects by modulating key intracellular signaling pathways. Below are diagrams of pathways potentially affected by withanolides and related compounds.
Potential Inhibition of the NF-κB Signaling Pathway
Potential Modulation of the JAK-STAT Signaling Pathway
Potential Inhibition of the PI3K/Akt/mTOR Pathway
Conclusion
These application notes and protocols provide a robust framework for investigating the in vitro effects of this compound. By employing a systematic approach using appropriate cell culture models and assays, researchers can elucidate the mechanisms of action of this promising natural compound. The provided data and pathway diagrams serve as a valuable reference for experimental design and data interpretation in the fields of cancer biology, neuropharmacology, and immunology. Further studies are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Withania somnifera Extract Protects Model Neurons from In Vitro Traumatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The aqueous root extract of Withania somnifera ameliorates LPS-induced inflammatory changes in the in vitro cell-based and mice models of inflammation [frontiersin.org]
- 10. jocpr.com [jocpr.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Withasomnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine, a pyrazole alkaloid found in Withania somnifera (Ashwagandha), is a compound of growing interest for its potential therapeutic properties.[1] While much of the in vivo research on Withania somnifera has focused on withanolides like Withaferin A, emerging computational and synthetic studies suggest that this compound and its derivatives may possess significant biological activities, including anti-inflammatory and neuroprotective effects.[2][3] One study has indicated that this compound-based scaffolds exhibit high screening hit rates against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in various animal models to assess its potential pharmacological activities. The protocols are based on established methodologies for evaluating anti-inflammatory, anxiolytic, neuroprotective, and anticancer effects.
Preclinical In Vivo Evaluation of Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[4][5]
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model is suitable for evaluating the potential of this compound to inhibit the production of inflammatory mediators.[6]
Experimental Protocol
-
Animals: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)
-
This compound (Dose 1, e.g., 10 mg/kg)
-
This compound (Dose 2, e.g., 25 mg/kg)
-
This compound (Dose 3, e.g., 50 mg/kg)
-
Positive Control (Indomethacin, 5 mg/kg)
-
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30 minutes before carrageenan injection.[6]
-
Induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]
-
-
Endpoint Measurement: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation
Note: The following data is hypothetical and serves as an example for data presentation.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 25 | 0.45 ± 0.04 | 47.1 |
| This compound | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 5 | 0.28 ± 0.02** | 67.1 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Proposed Signaling Pathway and Experimental Workflow
Preclinical In Vivo Evaluation of Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][9]
Animal Model: Elevated Plus Maze in Mice
This model is based on the natural aversion of mice to open and elevated spaces.[10]
Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8]
-
Groups (n=10-12 per group):
-
Vehicle Control
-
This compound (Dose 1, e.g., 5 mg/kg)
-
This compound (Dose 2, e.g., 10 mg/kg)
-
Positive Control (Diazepam, 1 mg/kg)
-
-
Procedure:
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.[8]
-
Allow the mouse to explore the maze for 5 minutes.[9]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[10]
-
-
Endpoint Measurement: Increased time spent in and entries into the open arms are indicative of an anxiolytic effect.
Data Presentation
Note: The following data is hypothetical and serves as an example for data presentation.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) ± SEM | Open Arm Entries ± SEM | Total Arm Entries ± SEM |
| Vehicle Control | - | 25.3 ± 3.1 | 8.2 ± 1.5 | 25.1 ± 2.8 |
| This compound | 5 | 40.1 ± 4.5 | 12.5 ± 1.8 | 26.3 ± 3.1 |
| This compound | 10 | 55.7 ± 5.2 | 15.8 ± 2.1 | 24.9 ± 2.5 |
| Diazepam | 1 | 62.4 ± 6.0 | 18.1 ± 2.3 | 27.0 ± 3.0 |
| *p<0.05, **p<0.01 vs. Vehicle Control |
Logical Relationship and Experimental Workflow
Preclinical In Vivo Evaluation of Neuroprotective Activity
The lipopolysaccharide (LPS)-induced neuroinflammation model is used to assess the ability of compounds to mitigate inflammatory processes in the brain.[11][12]
Animal Model: LPS-Induced Neuroinflammation in Mice
This model is relevant for studying the potential of this compound to protect against inflammation-mediated neuronal damage.[13]
Experimental Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Saline Control
-
LPS + Vehicle
-
LPS + this compound (Dose 1, e.g., 10 mg/kg)
-
LPS + this compound (Dose 2, e.g., 25 mg/kg)
-
-
Procedure:
-
Pre-treat mice with this compound or vehicle (i.p. or p.o.) for 7 consecutive days.
-
On day 7, inject LPS (0.25 mg/kg, i.p.) one hour after the final dose of this compound.[14]
-
Sacrifice animals 24 hours after LPS injection.
-
Collect brain tissue (hippocampus and cortex) for analysis.
-
-
Endpoint Measurement:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.
-
Assess microglial activation via immunohistochemistry for Iba1.
-
Measure protein expression of iNOS and COX-2 by Western blot.[11]
-
Data Presentation
Note: The following data is hypothetical and serves as an example for data presentation.
| Treatment Group | Dose (mg/kg) | Hippocampal TNF-α (pg/mg protein) ± SEM | Hippocampal IL-1β (pg/mg protein) ± SEM |
| Saline Control | - | 15.2 ± 2.1 | 10.5 ± 1.8 |
| LPS + Vehicle | - | 85.6 ± 7.3 | 68.9 ± 6.2 |
| LPS + this compound | 10 | 52.3 ± 5.8 | 41.7 ± 4.5 |
| LPS + this compound | 25 | 35.1 ± 4.2 | 28.3 ± 3.1 |
| *p<0.05, **p<0.01 vs. LPS + Vehicle |
Proposed Signaling Pathway and Experimental Workflow
Preclinical In Vivo Evaluation of Anticancer Activity
Cell line-derived xenograft (CDX) models are standard for assessing the in vivo efficacy of potential anticancer agents.[15][16]
Animal Model: Human Tumor Xenograft in Nude Mice
This model allows for the evaluation of this compound's ability to inhibit the growth of human tumors in an in vivo setting.[17]
Experimental Protocol
-
Animals: Immunodeficient nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., HCT116 colon cancer cells).
-
Procedure:
-
Inject 5 x 10^6 HCT116 cells subcutaneously into the flank of each mouse.[18]
-
Monitor tumor growth with calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[17]
-
Groups:
-
Vehicle Control
-
This compound (Dose 1, e.g., 25 mg/kg)
-
This compound (Dose 2, e.g., 50 mg/kg)
-
Positive Control (e.g., 5-Fluorouracil)
-
-
Administer treatment (e.g., i.p., daily) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Measurement: Tumor growth inhibition (TGI) is the primary endpoint. Tumor volume is calculated using the formula: (Width² x Length) / 2.[17]
Data Presentation
Note: The following data is hypothetical and based on studies with Withaferin A.[18][19]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 | 875 ± 120 | 30.0 |
| This compound | 50 | 550 ± 95 | 56.0 |
| 5-Fluorouracil | 20 | 480 ± 80 | 61.6 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Proposed Signaling Pathway and Experimental Workflow
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and are not based on actual experimental results for this compound. These values are intended to serve as a guide for data presentation and analysis. Researchers should conduct their own dose-response studies to determine the optimal dosage for this compound in each animal model. The proposed signaling pathways are based on the known activities of other compounds from Withania somnifera and require experimental validation for this compound. The solubility and appropriate vehicle for in vivo administration of this compound should be determined experimentally prior to conducting these studies. Common vehicles for such compounds include saline with a small percentage of DMSO and Tween 80, or a suspension in carboxymethyl cellulose.
References
- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Mechanism of Withania somnifera (L.) Dunal in the Treatment of Huntington Disease: A Network Pharmacology Approaches Integrated with Molecular Docking and Dynamics – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
- 17. benchchem.com [benchchem.com]
- 18. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action | MDPI [mdpi.com]
- 19. Withaferin A Exerts Cytotoxicity in Single/Multidrug-Resistant Gastric and Ovarian Cancer Cells and Tumor Xenografts Through the AKT-NF-κB-STAT3-Survivin Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Withasomnine Administration in Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Withasomnine
This compound is a pyrazole alkaloid and one of the many bioactive compounds found in the medicinal plant Withania somnifera (Ashwagandha).[1][2] While much of the research on Withania somnifera has focused on its withanolides, alkaloids like this compound are also believed to contribute to the plant's diverse pharmacological effects.[3] These effects include anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5] This document provides a summary of administration protocols for Withania somnifera extracts and its major components, which can serve as a starting point for designing experiments with isolated this compound.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from studies on Withania somnifera extracts and its constituents. This data can be used to estimate starting doses for this compound, with the caveat that the potency and toxicity of the isolated compound may differ significantly.
Table 1: In Vivo Toxicity of Withania somnifera Extracts
| Extract Type | Animal Model | Route of Administration | LD50 | NOAEL (No-Observed-Adverse-Effect-Level) | Reference |
| Hydroalcoholic Root Extract | Female Albino Rat | Oral | > 1000 mg/kg | - | |
| Purified Ashwagandha Extract | Rat | Oral | > 2000 mg/kg | 1000 mg/kg/day (90-day study) | |
| Standardized Extract (Withaferin A) | Wistar Rat | Oral | > 2000 mg/kg | 2000 mg/kg/day (28-day study) | |
| Alcoholic Extract (Aerial parts) | Rat | Intraperitoneal | 522 mg/kg | > 52 mg/kg/day (60-day study) |
Table 2: In Vivo Administration of Withania somnifera Extracts and Constituents
| Extract/Compound | Animal Model | Application | Dosage | Route of Administration | Duration | Reference |
| Root Extract | Male Sprague Dawley Rat | Pharmacokinetics | 500 mg/kg | Oral | Single dose | [2] |
| Withanone | Rat | Pharmacokinetics | 10, 20, 40 mg/kg | Oral | Single dose | |
| Withanone | Rat | Pharmacokinetics | 5 mg/kg | Intravenous | Single dose | |
| Root Extract SR Capsules | Male Sprague Dawley Rat | Pharmacokinetics | 50 mg/kg (equivalent withanolides) | Oral | Single dose |
Table 3: In Vitro Cytotoxicity of Withania somnifera Extracts
| Extract Type | Cell Line | IC50 | Exposure Time | Reference |
| Methanolic Leaf Extract | HepG2 (Human Hepatocellular Carcinoma) | 43.06 ± 0.615 µg/mL | Not Specified | [6] |
| Methanolic Stem Extract | HepG2 (Human Hepatocellular Carcinoma) | 45.60 ± 0.3 µg/mL | Not Specified | [6] |
| Methanolic Root Extract | HepG2 (Human Hepatocellular Carcinoma) | 314.4 ± 0.795 µg/mL | Not Specified | [6] |
| Methanolic Stem Extract | MDA-MB-231 (Human Breast Cancer) | 30 µg/mL | 48 hours | [7] |
| Ethanolic Stem Extract | MDA-MB-231 (Human Breast Cancer) | 37 µg/mL | 48 hours | [7] |
| Root Ethyl Acetate Fraction | Ca9-22 (Oral Squamous Carcinoma) | 51.8 µg/mL | Not Specified | [8] |
| Root Butanol Fraction | Ca9-22 (Oral Squamous Carcinoma) | 40.1 µg/mL | Not Specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Withania somnifera extracts. These can be adapted for studies with isolated this compound.
In Vivo Administration Protocol: Oral Gavage in Rodents
This protocol is based on pharmacokinetic and toxicity studies of Withania somnifera extracts in rats.
Objective: To assess the systemic effects of this compound following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose, or a suitable oil)
-
Rodents (e.g., Wistar or Sprague-Dawley rats)
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve it in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution or create a uniform suspension.
-
Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast the animals overnight (with access to water) before dosing, if required by the experimental design.
-
Calculate the volume of the dosing solution to be administered based on the animal's body weight.
-
Administer the solution carefully using an appropriately sized oral gavage needle attached to a syringe.
-
-
Post-Administration Monitoring:
-
Observe the animals for any signs of toxicity or behavioral changes at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dosing).
-
For multi-day studies, monitor body weight and food/water intake daily.
-
At the end of the study, collect blood and/or tissues for analysis as required.
-
In Vitro Administration Protocol: Cell Culture-Based Assays
This protocol is adapted from cytotoxicity studies of Withania somnifera extracts on various cancer cell lines.
Objective: To evaluate the cellular effects of this compound in vitro.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Replace the medium in the wells with the prepared treatment solutions.
-
-
Incubation and Analysis:
-
Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to determine cell viability.
-
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates some of the key signaling pathways modulated by Withania somnifera constituents. It is plausible that this compound may also interact with these or related pathways.
Caption: Potential anti-inflammatory signaling pathways modulated by Withania somnifera constituents.
Experimental Workflow
The following diagram outlines a general workflow for investigating the biological activity of this compound.
Caption: General experimental workflow for investigating the bioactivity of this compound.
References
- 1. phcogrev.com [phcogrev.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Ashwagandha (Withania somnifera)—Current Research on the Health-Promoting Activities: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An updated review on phytochemistry and molecular targets of Withania somnifera (L.) Dunal (Ashwagandha) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Withanolide Bioavailability and Pharmacokinetics: Application Notes and Protocols
Important Note: As of December 2025, publicly available scientific literature lacks specific data on the bioavailability and pharmacokinetics of the pyrazole alkaloid withasomnine . The vast majority of research on the absorption, distribution, metabolism, and excretion (ADME) of Withania somnifera (Ashwagandha) constituents focuses on a class of steroidal lactones known as withanolides . This document provides detailed application notes and protocols for measuring the bioavailability and pharmacokinetics of these major, pharmacologically active withanolides.
Introduction
Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic effects are largely attributed to a group of bioactive compounds called withanolides. Understanding the bioavailability and pharmacokinetic profiles of key withanolides such as Withaferin A, Withanolide A, and Withanone is crucial for researchers, scientists, and drug development professionals. This information is vital for determining appropriate dosage, understanding potential drug interactions, and elucidating the mechanisms behind their therapeutic effects.
These application notes provide a comprehensive overview of the methodologies used to study withanolide pharmacokinetics, from in vitro permeability assays to in vivo animal and human studies.
In Vitro Permeability Assessment
In vitro permeability studies are essential for predicting the oral absorption of withanolides. Cell-based assays, such as those using Caco-2 or Madin-Darby canine kidney (MDCK) cells, are commonly employed to model the intestinal epithelium.[1][2]
Experimental Protocol: In Vitro Permeability Assay using MDCK Cells
This protocol is adapted from studies assessing the permeability of various withanolides.[1]
Objective: To determine the apparent permeability coefficient (Papp) of withanolides across an MDCK cell monolayer.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Withanolide standards (e.g., Withaferin A, Withanolide A, Withanone)
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture MDCK cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².
-
Culture for 3-5 days to allow for the formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >300 Ω·cm² typically indicates a confluent monolayer.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Add Lucifer yellow to the apical side and measure its concentration in the basolateral compartment after a defined incubation period. Low permeability of Lucifer yellow confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the withanolide test solution in HBSS at a final concentration of 2 µg/mL.[1]
-
Add the test solution to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the withanolide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the basolateral compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the withanolide in the apical compartment.
-
-
Data Presentation: In Vitro Permeability of Major Withanolides
| Withanolide | Permeability (Peff in cm/s) | Interpretation | Reference |
| Withanolide A | 4.05 x 10⁻⁵ | High Permeability | [1][2] |
| Withanone | 2.06 x 10⁻⁵ | High Permeability | [1][2] |
| 1,2-Deoxywithastramonolide | 1.97 x 10⁻⁵ | High Permeability | [1][2] |
| Withanolide B | 1.80 x 10⁻⁵ | High Permeability | [1][2] |
| Withanoside IV | 3.19 x 10⁻⁶ | Low Permeability | [1][2] |
| Withanoside V | 3.03 x 10⁻⁶ | Low Permeability | [1][2] |
| Withaferin A | 3.30 x 10⁻⁷ | Very Low/Impermeable | [1][2] |
Note: Data is derived from an in vitro study using a Madin-Darby canine kidney cell culture system. The authors noted that the impermeability of Withaferin A in this system was unexpected and may require further investigation with other models like Caco-2 cells.[1][2]
In Vitro Permeability Assay Workflow.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models (e.g., rats, mice) and humans are the gold standard for determining the pharmacokinetic parameters of withanolides. These studies involve the administration of a known dose of a withanolide or a standardized extract and subsequent measurement of its concentration in plasma over time.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
This protocol is a generalized representation based on multiple rodent pharmacokinetic studies of withanolides.[3]
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a specific withanolide after oral administration in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Withanolide standard or standardized Withania somnifera extract
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Prepare the dosing formulation of the withanolide or extract in the vehicle.
-
Administer a single oral dose (e.g., 50 mg/kg of withanolides) via oral gavage.[3]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for Analysis (Protein Precipitation): [4]
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (containing an internal standard) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the withanolide versus time.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2: Elimination half-life.
-
-
Data Presentation: Pharmacokinetic Parameters of Withanolides in Rats
| Withanolide | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Withaferin A | 500 (extract) | 124.42 ± 64.93 | 0.25 ± 0.00 | - | [9] |
| Withanolide A | 500 (extract) | 7.28 ± 3.34 | 0.33 ± 0.13 | - | [9] |
| 12-Deoxy-withastramonolide | 500 (extract) | 57.54 ± 7.52 | 0.29 ± 0.10 | - | [9] |
| Withanoside IV | 500 (extract) | 13.83 ± 3.73 | 0.75 ± 0.00 | - | [9] |
| Withanone | 10 (pure) | 60.53 ± 20.33 | ~1.0 | 242.58 ± 73.18 | [10] |
| Withanone | 20 (pure) | 116.30 ± 16.89 | ~1.0 | 347.01 ± 52.05 | [10] |
| Withanone | 40 (pure) | 91.62 ± 6.20 | ~1.0 | 349.51 ± 22.86 | [10] |
Note: Data is compiled from separate studies and experimental conditions may vary. The study on withanone noted poor and non-proportional systemic exposure with increasing oral doses, suggesting saturable absorption or significant first-pass metabolism.[10]
In Vivo Pharmacokinetic Study Workflow.
Withanolide Metabolism
The metabolism of withanolides is not yet fully elucidated but is thought to occur primarily in the liver via cytochrome P450 (CYP) enzymes.[11] The biosynthetic pathway of withanolides in the plant originates from the sterol pathway.[12][13] Understanding the metabolic fate of withanolides is critical for predicting drug-drug interactions and identifying active metabolites.
Conceptual Metabolic Pathway
The biosynthesis of withanolides in Withania somnifera is a complex process starting from primary metabolites. While the complete catabolic pathway in humans is still under investigation, it is hypothesized that withanolides undergo hydroxylation, oxidation, and glycosylation modifications.
Conceptual Withanolide Metabolism Pathway.
Conclusion
The study of withanolide bioavailability and pharmacokinetics is an active area of research. The protocols and data presented here provide a framework for scientists to design and execute robust experiments. While significant progress has been made in understanding the ADME properties of major withanolides, further research is needed to fully characterize their metabolic pathways, identify potential drug interactions, and investigate the pharmacokinetics of less abundant but potentially bioactive compounds like this compound. The use of validated, high-sensitivity analytical methods such as LC-MS/MS is paramount for accurate quantification in complex biological matrices.
References
- 1. Pharmacokinetics and bioequivalence of Withania somnifera (Ashwagandha) extracts – A double blind, crossover study in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 5. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [bradscholars.brad.ac.uk]
- 11. Ashwagandha (Withania somnifera) Plant Extracts Affect the Cytochrome P450 System and Cytotoxicity of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolomics of Withania somnifera (L.) Dunal: Advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Withasomnine as a Chemical Probe in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha), a plant with a long history in Ayurvedic medicine. As a distinct chemical entity, this compound presents an opportunity for focused investigation into its biological activities and potential as a chemical probe to dissect cellular pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. This document provides detailed application notes and experimental protocols for utilizing this compound in biological research, based on its putative targets and the activities of related compounds.
Physicochemical Properties of this compound
A solid understanding of the chemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 184.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | --INVALID-LINK-- |
| Predicted LogP | 2.2 | --INVALID-LINK-- |
| Drug Likeness (Lipinski) | Accepted | [1] |
Predicted Biological Targets and Quantitative Data
Experimental data on the specific inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ, Kd) of this compound are limited in publicly available literature. However, computational (in silico) studies and preliminary screenings provide valuable starting points for investigation. These studies predict that this compound may interact with enzymes involved in inflammation and neurotransmission.
Note: The following data is derived from computational docking and simulation studies and should be considered predictive. Experimental validation is required.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Study Type | Potential Biological Effect | Reference |
| Human Acetylcholinesterase (AChE) | Not explicitly quantified, but noted as a "significant binder" | Molecular Docking | Neuroprotection, Modulation of cholinergic signaling | [2] |
| SARS-CoV-2 Main Protease (Mpro) | -8.12 (Glide Score) | Molecular Docking | Antiviral | [3] |
| ATP7A | -5.4 | Molecular Docking | Modulation of copper transport | [2] |
| Cyclooxygenase-2 (COX-2) | "High hit rates" for this compound-based scaffolds | Initial Biological Screening | Anti-inflammatory | [4] |
Signaling Pathways and Experimental Workflows
Based on its predicted targets, this compound may modulate several key signaling pathways. The following diagrams illustrate these pathways and a general workflow for investigating the effects of this compound.
Caption: General workflow for investigating this compound's biological effects.
Caption: Predicted inhibition of the COX-2 and NF-κB signaling pathways.
Caption: Predicted inhibition of acetylcholinesterase at the cholinergic synapse.
Caption: Hypothesized induction of apoptosis via cellular stress.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Based on the molecular weight of this compound (184.24 g/mol ), calculate the mass required to make a 10 mM or 20 mM stock solution in DMSO.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%, and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.[5][6]
2. Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the effect of this compound on cell viability and to establish a dose-response curve to calculate the IC₅₀ value.
-
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma for neuroactivity studies)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[7][8]
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations should span a relevant range (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.
-
3. In Vitro COX-2 Inhibition Assay (Generalized Protocol)
-
Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2.
-
Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
Microplate reader
-
-
Protocol (based on a typical kit):
-
Prepare the reaction buffer, heme, and other components as per the kit instructions.
-
In a 96-well plate, add reaction buffer, diluted enzyme (COX-1 or COX-2), and heme to the appropriate wells.
-
Add various concentrations of this compound to the inhibitor wells. Add vehicle (DMSO) to the 100% activity control wells. Add a known inhibitor to positive control wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately follow with the addition of the colorimetric substrate (e.g., TMPD).
-
Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
4. In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine if this compound inhibits the activity of AChE.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
-
Materials:
-
AChE from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl or phosphate buffer (e.g., 50 mM, pH 8.0)
-
This compound
-
Known AChE inhibitor as a positive control (e.g., Donepezil)
-
96-well plate and microplate reader
-
-
Protocol:
-
Prepare working solutions of AChE, ATCI, and DTNB in the buffer.
-
In a 96-well plate, add buffer, AChE solution, and 20 µL of this compound at various concentrations to the test wells.
-
For control wells, add buffer, AChE, and the vehicle (DMSO). For blank wells, add buffer and test compound without the enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution to all wells.
-
Immediately begin monitoring the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the log of this compound concentration to calculate the IC₅₀.
-
5. Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in targeted signaling pathways (e.g., NF-κB, MAPK, Apoptosis).
-
Materials:
-
Cells treated with this compound as described previously
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65 NF-κB, anti-p65 NF-κB, anti-p-p38 MAPK, anti-p38 MAPK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.
-
Conclusion
This compound is a promising phytochemical for use as a chemical probe. Although experimental data on its specific targets and potency are still emerging, in silico predictions and its classification as a pyrazole alkaloid suggest its potential as an inhibitor of enzymes like COX-2 and AChE. The protocols provided here offer a robust framework for researchers to begin characterizing the biological effects of this compound, from assessing its general cytotoxicity to dissecting its impact on specific enzymatic activities and intracellular signaling pathways. Rigorous experimental design, including appropriate controls, is essential for validating its predicted activities and establishing this compound as a reliable tool for biological discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Identification of bioactive molecule from Withania somnifera (Ashwagandha) as SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Comprehensive Exploration of Withania somnifera (Ashwagandha): A Quantitative Analysis of Bioactive Compounds and Traditional Applications [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H12N2 | CID 442877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Item - Enzyme activity assays. - Public Library of Science - Figshare [plos.figshare.com]
Application of Withasomnine in Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine is a pyrazole alkaloid isolated from the medicinal plant Withania somnifera (Ashwagandha), which has a long history of use in traditional Ayurvedic medicine. As one of the few natural products containing a pyrazole heterocycle, this compound has garnered interest in the field of drug discovery for its potential therapeutic applications, primarily revolving around its anti-inflammatory and neuroprotective properties. These notes provide an overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its investigation in a laboratory setting.
Mechanism of Action and Therapeutic Potential
This compound's primary recognized mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. By selectively targeting COX-2 over its constitutively expressed counterpart, COX-1, this compound presents a promising profile for an anti-inflammatory agent with a potentially reduced risk of gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Beyond its anti-inflammatory effects, the broader therapeutic potential of Withania somnifera extracts, rich in compounds like this compound, extends to neuroprotection. While direct studies on this compound's neuroprotective mechanisms are emerging, the modulation of inflammatory pathways such as the Nuclear Factor-kappaB (NF-κB) signaling cascade by related compounds from the plant suggests a plausible role for this compound in mitigating neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases.
Data Presentation
In Vitro Activity of this compound and Analogs
| Compound | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-2 | In vitro enzyme assay | Data not available | Not applicable | [1][2] |
| This compound-based scaffolds | COX-2 | Initial biological screening | High hit rate | Not applicable | [2] |
| Celecoxib (Reference) | COX-2 | In vitro enzyme assay | 0.08 | 117.5 | [3] |
| Diclofenac (Reference) | COX-1/COX-2 | In vitro enzyme assay | COX-1: 0.21, COX-2: 3.8 | 0.055 | [4] |
In Silico and In Vivo Data for Withania somnifera Constituents
| Compound/Extract | Parameter | Model | Result | Reference |
| Withanolides (general) | Oral LD50 (predicted) | In silico (rat) | <100 mg/kg for two-thirds of withanolides | [5] |
| W. somnifera root extract | Oral LD50 | In vivo (rat) | >2000 mg/kg | [6] |
| W. somnifera fruit extract (300 mg/kg) | Anti-inflammatory effect (% edema inhibition) | Carrageenan-induced paw edema (rat) | Comparable to Aspirin | |
| Withaferin A | Oral Bioavailability | In vivo (mouse) | 1.8% |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
This compound stock solution (in DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of this compound and reference inhibitors in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 160 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution. b. Add 10 µL of the this compound dilution or reference inhibitor to the respective wells. For control wells, add 10 µL of the vehicle (DMSO in assay buffer). c. Incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells. e. Immediately add 20 µL of the colorimetric/fluorometric probe.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
NF-κB Activation Reporter Assay
This protocol utilizes a luciferase reporter gene assay to assess the effect of this compound on NF-κB activation in a cell-based model.
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound stock solution (in DMSO)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well cell culture plate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Cell Treatment: a. Replace the medium with serum-free DMEM. b. Treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: a. Wash the cells with PBS. b. Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: a. Add 100 µL of Luciferase Assay Reagent to each well. b. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.
Neuroprotection Assay in SH-SY5Y Cells
This protocol evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
6-hydroxydopamine (6-OHDA) or H2O2 (as neurotoxins)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of this compound for 24 hours. b. Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H2O2) for another 24 hours. Include untreated and toxin-only controls.
-
Cell Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This protocol assesses the anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Grouping and Dosing: a. Divide the rats into groups (n=6 per group): Vehicle control, this compound (various doses), and Reference drug. b. Administer this compound or the reference drug orally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: a. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. b. Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V is the mean increase in paw volume.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Withasomnine Extraction from Withania somnifera
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Withasomnine extraction from Withania somnifera.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the Withania somnifera plant is it typically extracted?
A1: this compound is a pyrazole alkaloid, one of the bioactive compounds found in Withania somnifera (Ashwagandha). It is primarily extracted from the roots of the plant, which are known to contain a variety of alkaloids and steroidal lactones.[1][2]
Q2: Which solvents are most effective for extracting this compound and other alkaloids from Withania somnifera?
A2: The choice of solvent significantly impacts the extraction yield of alkaloids. Methanol has been shown to be effective for the extraction of alkaloids from Withania somnifera roots.[2][3] A mixture of methanol, chloroform, and water has also been noted as a potent solvent system for extracting a broad range of phytochemicals, including alkaloids.[1] For initial defatting to remove non-polar impurities, n-hexane is commonly used.[2]
Q3: What are the common methods for this compound extraction, and how do they compare?
A3: Common extraction methods include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[4][5] Modern techniques like UAE and MAE are generally more efficient, requiring shorter extraction times and potentially yielding higher recoveries of bioactive compounds compared to conventional methods.[4][5]
Q4: How can I purify the crude extract to isolate this compound?
A4: Following initial extraction, purification is typically achieved through chromatographic techniques. Column chromatography using silica gel as the stationary phase is a common method for separating the alkaloid fraction.[2] Further purification can be performed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate and quantify this compound.[2][3]
Q5: What are the key factors that can lead to low yields of this compound?
A5: Several factors can contribute to low yields, including:
-
Improper solvent selection: Using a solvent with low affinity for alkaloids will result in poor extraction.
-
Inadequate extraction time or temperature: Each extraction method has an optimal time and temperature that needs to be adhered to for maximum yield.
-
Poor quality of plant material: The concentration of alkaloids can vary depending on the age, geographical source, and storage conditions of the plant material.
-
Degradation of the compound: Exposure to excessive heat, light, or extreme pH levels during the extraction and purification process can lead to the degradation of this compound.
-
Insufficient particle size reduction: Finely powdered plant material offers a larger surface area for solvent penetration, leading to more efficient extraction.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Total Alkaloid Yield | 1. Inefficient Extraction Method: The chosen method may not be optimal for alkaloid extraction. 2. Inappropriate Solvent: The solvent may not be effectively solubilizing the alkaloids. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio. 4. Poor Plant Material Quality: Low alkaloid content in the source material. | 1. Consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[4][5] 2. Use polar solvents like methanol or a combination of methanol, chloroform, and water.[1][2] 3. Optimize parameters based on literature recommendations for your chosen method. For instance, reflux extraction may require several hours, while UAE can be effective in minutes.[4][6] 4. Ensure the use of high-quality, dried, and finely powdered Withania somnifera roots from a reputable source. |
| Crude Extract Contains High Levels of Impurities (e.g., fats, pigments) | 1. Co-extraction of Non-polar Compounds: Solvents may extract fats, oils, and chlorophyll along with alkaloids. | 1. Perform a preliminary defatting step by pre-extracting the powdered root material with a non-polar solvent like n-hexane before the main alkaloid extraction.[2] |
| Poor Separation During Column Chromatography | 1. Improper Column Packing: Air bubbles or channeling in the column. 2. Incorrect Mobile Phase: The solvent system does not provide adequate separation. 3. Column Overloading: Too much crude extract applied to the column. | 1. Ensure the silica gel is packed uniformly as a slurry. 2. Develop an optimal mobile phase using Thin Layer Chromatography (TLC) before running the column. A common system for alkaloids involves a gradient of chloroform and methanol. 3. Load an appropriate amount of the extract, typically 1-2% of the weight of the stationary phase. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Different batches of roots may have varying alkaloid content. 2. Inconsistent Extraction Conditions: Minor deviations in parameters can lead to different yields. | 1. Source standardized plant material if possible. 2. Maintain strict control over all extraction parameters, including solvent volume, temperature, and time. |
Data Presentation
While specific comparative data on this compound yield is limited in the reviewed literature, the following table summarizes the total alkaloid content from Withania somnifera roots using different extraction methods. This can serve as a proxy for understanding the efficiency of these methods for this compound extraction.
| Extraction Method | Solvent | Total Alkaloid Content (% w/w) | Reference |
| Maceration | Methanol (acidified with oxalic acid) | Higher relative amount of polar alkaloids compared to Tinospora cordifolia | [7] |
| Not Specified | Not Specified | 0.13 - 0.31% in Indian roots | [8] |
Note: The data presented is for total alkaloid content and not specifically for this compound. The yield of individual alkaloids can vary.
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Withania somnifera Roots
This protocol outlines a general procedure for the extraction of total alkaloids, which will include this compound.
1. Preparation of Plant Material:
- Obtain dried roots of Withania somnifera.
- Grind the roots into a fine powder using a mechanical grinder.
- Sieve the powder to ensure a uniform particle size.
2. Defatting (Optional but Recommended):
- Place the powdered root material in a Soxhlet apparatus or a flask for maceration.
- Add n-hexane to cover the powder.
- Extract for 4-6 hours in the Soxhlet extractor or macerate for 24 hours with occasional shaking.
- Discard the n-hexane extract (which contains fats and other non-polar compounds).
- Air-dry the defatted plant material to remove any residual n-hexane.
3. Alkaloid Extraction (Maceration):
- Place the defatted powder (e.g., 100 g) in a large conical flask.
- Add 85% methanol (e.g., 500 mL) to the flask.[2]
- Seal the flask and keep it at room temperature for 48-72 hours with periodic shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.
4. Acid-Base Extraction for Alkaloid Enrichment:
- Dissolve the crude extract in 5% hydrochloric acid.
- Filter the solution to remove any undissolved material.
- Wash the acidic solution with chloroform in a separating funnel to remove neutral and weakly basic compounds.
- Make the acidic solution alkaline (pH 9-10) by adding a suitable base (e.g., ammonium hydroxide).
- Extract the liberated alkaloids with chloroform or a chloroform-methanol mixture.
- Collect the organic layer and wash it with distilled water.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the enriched alkaloid fraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Alkaloids
This protocol provides a more rapid extraction method.
1. Preparation:
- Follow steps 1 and 2 from Protocol 1.
2. Extraction:
- Place a known amount of the defatted powder (e.g., 10 g) in a beaker.
- Add a suitable solvent, such as methanol (e.g., 100 mL).
- Place the beaker in an ultrasonic bath.
- Sonicate for 20-30 minutes at a controlled temperature (e.g., 25°C).[6]
- Filter the extract and concentrate it as described in Protocol 1.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 7. mckendree.edu [mckendree.edu]
- 8. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Withasomnine under different storage conditions
This technical support center provides guidance on the stability of withasomnine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to assist with experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a pyrazole alkaloid, can be influenced by several factors including temperature, pH, light exposure, and the presence of oxidizing agents. While specific data for this compound is limited, the general chemical properties of pyrazole derivatives suggest a degree of stability. However, consideration of these factors is crucial for maintaining the integrity of the compound during storage and experimentation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storage at -20°C is recommended for long-term preservation.
Q3: How should I store solutions of this compound?
A3: this compound solutions should be prepared fresh whenever possible. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare aliquots in a suitable dry, aprotic solvent and store them at -20°C or below to minimize degradation. The stability of this compound in solution is dependent on the solvent, pH, and temperature.
Q4: Is this compound sensitive to light?
Q5: How does pH affect the stability of this compound?
A5: The stability of alkaloids is often pH-dependent.[2] this compound, being an alkaloid, may be more stable in neutral or slightly acidic conditions. Strong acidic or alkaline conditions could potentially lead to hydrolysis or other forms of degradation. It is advisable to maintain the pH of this compound solutions within a neutral range (pH 6-8) unless experimental conditions require otherwise.
Q6: Is this compound prone to oxidation?
A6: The pyrazole ring itself is generally considered to be relatively stable towards oxidation.[3] However, the overall molecule, which includes a pyrrolidine ring, could be susceptible to oxidation under certain conditions, such as in the presence of strong oxidizing agents or prolonged exposure to air. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results in biological assays. | Degradation of this compound in stock solutions or during the experiment. | 1. Prepare fresh stock solutions of this compound before each experiment. 2. Confirm the concentration and purity of the stock solution using a validated analytical method like HPLC-UV. 3. Minimize the exposure of the compound and its solutions to light and elevated temperatures during the experiment. 4. Evaluate the stability of this compound under your specific experimental conditions (e.g., in your assay buffer at the incubation temperature). |
| Change in the physical appearance of solid this compound (e.g., color change). | Degradation due to improper storage (exposure to light, moisture, or heat). | 1. Discard the discolored compound as its purity is compromised. 2. Review your storage procedures and ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC). | Presence of degradation products. | 1. If the unexpected peaks are small, it might indicate minor degradation. Consider if this is acceptable for your application. 2. If the degradation is significant, prepare fresh solutions and re-analyze. 3. Conduct a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. |
Summary of Potential Degradation under Different Conditions
The following table summarizes the expected stability of this compound based on the general behavior of pyrazole alkaloids. Note: This information is inferred and should be confirmed by experimental data.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Moderate to Low | Acid-catalyzed hydrolysis or rearrangement products. |
| Alkaline (e.g., 0.1 N NaOH) | Moderate to Low | Base-catalyzed hydrolysis or rearrangement products. |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Oxidized derivatives of the pyrrolidine or pyrazole ring. |
| Thermal (e.g., 60°C) | Moderate to High (solid) Moderate (solution) | Thermally induced decomposition products. |
| Photolytic (UV/Vis light) | Moderate to Low | Photodegradation products. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound in a specific solvent and temperature.
1. Materials:
- This compound
- HPLC-grade solvent of choice (e.g., methanol, DMSO)
- Calibrated analytical balance
- Volumetric flasks
- Amber HPLC vials
- HPLC system with UV detector
2. Procedure:
- Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Immediately after preparation (t=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of this compound.
- Divide the remaining stock solution into several amber vials and store them under the desired storage condition (e.g., 4°C, room temperature, 40°C).
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage.
- Allow the solution to come to room temperature.
- Dilute an aliquot to the same concentration as the t=0 sample and analyze by HPLC.
- Compare the peak area of this compound at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
- Monitor for the appearance of any new peaks, which would indicate degradation products.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products. This is essential for developing a stability-indicating analytical method.
1. Materials:
- This compound
- HPLC-grade methanol or acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified time. At each time point, take an aliquot, neutralize it with 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in methanol and keep at room temperature. Analyze at various time points.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 60°C for a specified period. At the end of the period, dissolve the solid in a suitable solvent and analyze by HPLC.
-
Thermal Degradation (Solution): Prepare a solution of this compound and heat it at 60°C. Analyze at various time points.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or simulated sunlight in a photostability chamber. Analyze at various time points. A control sample should be kept in the dark at the same temperature.
3. Analysis:
- For each condition, analyze the samples by a suitable HPLC method (e.g., reversed-phase with a C18 column).
- The use of a PDA detector will help in assessing peak purity and detecting the formation of degradation products with different UV spectra.
- LC-MS analysis is highly recommended for the identification of the molecular weights of any degradation products, which aids in structure elucidation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and potential consequences.
References
- 1. Photodegradation of the novel herbicide pyraclonil in aqueous solution: Kinetics, identification of photoproducts, mechanism, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
Preventing degradation of Withasomnine during analysis
This technical support center provides guidance on preventing the degradation of Withasomnine during analytical procedures. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a pyrazole alkaloid found in Withania somnifera (Ashwagandha).[1][2][3] Like many natural compounds, its chemical structure can be susceptible to degradation under various environmental conditions, leading to inaccurate quantification and characterization in analytical studies. Understanding and controlling its stability is crucial for reliable research and development.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented in scientific literature, based on its chemical structure as a pyrazole alkaloid and general knowledge of natural product stability, the primary factors of concern are:
-
pH: Extreme acidic or basic conditions can potentially lead to hydrolysis or other degradative reactions.[4][5][6]
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.[4][7]
-
Light: Exposure to UV or ambient light can induce photolytic degradation.[4]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[4]
Q3: What are the recommended storage conditions for this compound standards and samples?
To ensure the long-term stability of this compound, it is recommended to store solid, pure compounds in a cool, dark, and dry place.[4] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.[4] Aliquoting stock solutions into single-use vials can help avoid repeated freeze-thaw cycles.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?
Yes, the appearance of new, unexpected peaks, often with altered retention times, can be an indication of this compound degradation. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and compare the resulting chromatogram with that of your analytical sample.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Decreasing peak area of this compound over a sequence of injections. | Sample degradation in the autosampler. | 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Prepare fresh sample solutions more frequently. 3. Ensure the sample solvent is neutral and free of contaminants. |
| Appearance of new peaks or shoulders on the this compound peak. | On-column degradation or co-elution with a degradation product. | 1. Modify the mobile phase pH to improve the stability of this compound on the column. 2. Adjust the gradient or mobile phase composition to improve the resolution between this compound and its degradation products.[8] 3. Use a high-purity column and ensure proper column equilibration.[9] |
| Inconsistent quantification results between different sample preparations. | Degradation during sample extraction or preparation. | 1. Protect samples from light during extraction and processing by using amber glassware or covering with aluminum foil. 2. Avoid high temperatures during solvent evaporation; use a rotary evaporator at a controlled temperature. 3. Ensure complete removal of extraction solvents, as residuals may promote degradation. |
| Baseline drift or noise in the chromatogram. | Contaminated mobile phase or detector issues. | 1. Prepare fresh mobile phase using high-purity solvents and degas thoroughly.[9][10] 2. Flush the HPLC system and column to remove any contaminants. 3. Check the detector lamp and ensure the system is properly equilibrated.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation profile and to develop a stability-indicating analytical method.[11][12][13][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, cool to room temperature, and neutralize with an equal volume and concentration of NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize with an equal volume and concentration of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Monitor at various time points.[4][14]
-
Thermal Degradation: Place a sample of solid this compound and a separate sample of the stock solution in an oven at 70°C for 48 hours. At various time points, withdraw samples for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples, along with an untreated control, using a suitable HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Calculate the percentage of degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is a starting point for the development of an HPLC method capable of separating this compound from its potential degradation products.[8][16][17]
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detector at the lambda max of this compound (to be determined by UV scan) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. biomedres.us [biomedres.us]
- 14. iajpr.com [iajpr.com]
- 15. ijrpp.com [ijrpp.com]
- 16. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for Withasomnine Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of withasomnine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for HPLC method development for this compound?
A good starting point for this compound separation is to use a Reverse-Phase HPLC (RP-HPLC) method. A C18 column is the most commonly used stationary phase for withanolides and related compounds.[1][2] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate) with a gradient elution.[2][3][4][5] Detection is commonly performed using a UV detector at a wavelength of approximately 230 nm.[2][6]
Q2: What are the major challenges in separating this compound and other withanolides?
The primary challenge in the HPLC separation of withanolides, including this compound, is their structural similarity. Many withanolides are isomers, which makes them difficult to separate and can lead to co-elution.[2][3][4][5] Achieving baseline resolution between these closely related compounds requires careful optimization of chromatographic conditions.
Q3: How does mobile phase pH affect the separation of this compound?
The pH of the mobile phase can significantly influence the retention and peak shape of this compound, which is a pyrazole alkaloid.[7] Adjusting the pH can alter the ionization state of the analyte, thereby affecting its interaction with the stationary phase.[8][9] For basic compounds like this compound, operating at a slightly acidic to neutral pH can often improve peak symmetry and resolution.[3][4][5]
Q4: Which organic solvent is better for this compound separation: acetonitrile or methanol?
Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. The choice between them can affect the selectivity of the separation. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity for closely eluting compounds. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.
Q5: How can I improve the resolution of closely eluting peaks?
To improve the resolution between this compound and other closely related compounds, you can try the following strategies:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks.
-
Change the organic solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust the mobile phase pH: This can change the retention characteristics of the analytes.[8][9]
-
Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size can provide better resolution.[10][11][12][13]
-
Lower the flow rate: This can increase the efficiency of the separation, leading to sharper peaks and better resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - Incompatible sample solvent with the mobile phase. - Column overload. | - Use a mobile phase with a slightly acidic pH to suppress silanol interactions. - Dissolve the sample in the initial mobile phase. - Reduce the injection volume or dilute the sample. |
| Poor Resolution/Co-elution of Peaks | - Sub-optimal mobile phase composition. - Inappropriate column chemistry. - Isomeric nature of withanolides.[2][3][4][5] | - Optimize the gradient profile (make it shallower). - Try a different organic modifier (methanol vs. acetonitrile). - Use a longer column or a column with a smaller particle size for higher efficiency. - Consider a different stationary phase (e.g., Phenyl-Hexyl) to alter selectivity.[10][11] |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase for each run and ensure accurate mixing. - Use a guard column and flush the analytical column regularly. |
| Low Signal Intensity | - Sub-optimal detection wavelength. - Sample degradation. - Low sample concentration. | - Determine the optimal UV absorbance wavelength for this compound (typically around 230 nm).[2][6] - Prepare fresh samples and protect them from light and high temperatures. - Concentrate the sample or increase the injection volume (while monitoring for overload). |
| High Backpressure | - Blockage in the system (e.g., frits, tubing). - Column contamination. - Precipitation of buffer in the mobile phase. | - Filter all samples and mobile phases before use. - Back-flush the column with a strong solvent. - Ensure the buffer is soluble in the entire mobile phase composition range. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound Separation
This protocol provides a starting point for the separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2][3][4][5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid)[3][4][5] |
| Mobile Phase B | Acetonitrile or Methanol[2][3][4][5] |
| Gradient Elution | 0-10 min: 30-50% B 10-25 min: 50-70% B 25-30 min: 70-30% B 30-35 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min[2][6] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm[2][6] |
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standard solutions.
3. Sample Preparation (from plant material):
-
Dry the plant material (e.g., roots) at 40-50 °C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered sample.
-
Extract with 50 mL of methanol using sonication for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction twice with 25 mL of methanol each time.
-
Pool the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Data Presentation
Table 1: Summary of Recommended HPLC Parameters from Literature
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Lichrocart Purospher STAR RP-18e (250 x 4.5 mm, 5 µm)[3][4][5] | Gemini, Phenomenex C18 (250 x 4.6 mm, 5 µ)[2] | Synergi MAX-RP 80 Å (150 x 4.6 mm, 4 µm)[6] |
| Mobile Phase | Methanol: 0.01 M Ammonium Acetate buffer (pH 5) (60:40, v/v)[3][4][5] | Acetonitrile and 10 mM Ammonium Acetate (gradient)[2] | Water and Methanol:Reagent Alcohol (1:1) (gradient)[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[6] |
| Temperature | Not Specified | 40 °C[2] | 50 °C[6] |
| Detection | Not Specified | 230 nm[2] | 230 nm[6] |
Mandatory Visualization
Caption: A generalized workflow for HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H12N2 | CID 442877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. auroraprosci.com [auroraprosci.com]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. gentechscientific.com [gentechscientific.com]
- 13. HPLC Column Selection Guide: How to Choose HPLC Column? - LabMal [labmal.com]
Troubleshooting unexpected results in Withasomnine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during Withasomnine assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a pyrazole alkaloid found in the medicinal plant Withania somnifera (Ashwagandha).[1][2][3][4] Accurate quantification of this compound, alongside other bioactive compounds like withanolides, is crucial for the quality control and standardization of herbal extracts and formulations, ensuring their consistency, efficacy, and safety.[5][6]
Q2: What are the common analytical methods used for this compound analysis?
The most common methods for the analysis of this compound and other constituents of Withania somnifera are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][7][8][9] These techniques allow for the separation, identification, and quantification of various phytochemicals in complex plant extracts.[7][9]
Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of a this compound-containing extract. What are the possible causes and solutions?
Poor peak shape is a common issue in HPLC. The primary causes include a mismatch between the sample solvent and the mobile phase, column overload, or secondary interactions with the stationary phase.[8]
Troubleshooting Poor Peak Shape:
| Possible Cause | Recommended Solution |
| Sample solvent and mobile phase incompatibility | Dissolve samples in a solvent with a similar or weaker elution strength than the initial mobile phase.[8] |
| Column overload | Reduce the injection volume or dilute the sample concentration.[8] |
| Secondary interactions (e.g., silanol interactions) | Add a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase to improve peak symmetry.[8] |
| Column degradation | Use a guard column to protect the analytical column and flush the column regularly. If the problem persists, the column may need to be replaced.[8] |
Q4: My retention times for this compound are inconsistent between runs. How can I troubleshoot this?
Inconsistent retention times are typically caused by changes in the mobile phase composition, fluctuations in column temperature, or column degradation.[8]
Troubleshooting Inconsistent Retention Times:
| Possible Cause | Recommended Solution |
| Changes in mobile phase composition | Prepare fresh mobile phase for each run and ensure it is thoroughly degassed and mixed.[8] |
| Column temperature fluctuations | Use a column oven to maintain a stable and consistent temperature throughout the analysis.[8] |
| Column degradation or contamination | Regularly flush the column with a strong solvent. If the issue persists, consider replacing the column.[8] |
| Pump or system leaks | Check for any leaks in the HPLC system, as this can affect the flow rate and pressure, leading to retention time shifts. |
Q5: I am experiencing low signal intensity and poor sensitivity in my HPLC-MS/MS analysis of this compound. What should I check?
Low signal intensity in HPLC-MS/MS can stem from several factors, including suboptimal mass spectrometry source parameters, inefficient ionization, in-source fragmentation, or poor sample recovery during extraction.[8][9]
Troubleshooting Low Signal Intensity/Poor Sensitivity:
| Possible Cause | Recommended Solution |
| Suboptimal MS source parameters | Systematically optimize source parameters such as temperature, gas flows (nebulizer, auxiliary), and capillary voltage.[8] |
| Inefficient ionization | Evaluate different mobile phase additives (e.g., ammonium formate or acetate) to enhance the formation of desired adducts.[8][9] |
| In-source fragmentation | For glycosylated compounds that may be present in the extract, reducing the desolvation temperature can minimize fragmentation within the ion source.[9] |
| Poor sample recovery | Validate and optimize your sample extraction procedure to ensure efficient recovery of this compound from the matrix. |
Q6: I am working with a crude Withania somnifera extract and suspect matrix effects are interfering with my assay. How can I mitigate this?
Matrix effects are a common challenge when analyzing complex samples like plant extracts. These effects can lead to ion suppression or enhancement in mass spectrometry, or interference in other assay formats.
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.
-
Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from co-eluting matrix components.[8]
-
Dilution: Diluting the sample can often reduce the concentration of interfering compounds to a level where they no longer significantly impact the analysis.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.
Q7: I am developing a cell-based assay to screen for the biological activity of this compound. What are some potential artifacts I should be aware of?
In cell-based assays, it is crucial to be aware of potential artifacts that can lead to false-positive or false-negative results. These can be caused by the compound itself or other components in the extract.[10][11]
Common Artifacts in Cell-Based Assays:
| Artifact Type | Description | Mitigation Strategy |
| Autofluorescence | The compound or other components in the extract may fluoresce at the same wavelength as the assay's reporter, leading to false-positive signals in fluorescence-based assays.[12] | Run a parallel assay without cells but with the compound to measure its intrinsic fluorescence. Use fluorescent probes with different excitation/emission spectra.[12] |
| Cytotoxicity | At certain concentrations, this compound or other compounds in the extract may be toxic to the cells, leading to non-specific effects that can be misinterpreted as specific biological activity. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the cytotoxic concentration range of your sample. |
| Precipitation | This compound may have limited solubility in aqueous assay buffers, leading to precipitation.[13][14] This can interfere with optical measurements and reduce the effective concentration of the compound. | Determine the kinetic solubility of this compound in your assay buffer.[13][14][15] Use a suitable co-solvent like DMSO at a final concentration that is non-toxic to the cells.[16] |
| Interference with Assay Reagents | Components in the extract may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase, beta-galactosidase) or other assay components. | Run counter-screens to test for direct effects on the reporter system in the absence of the primary biological target. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound in Withania somnifera extracts. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh 1 gram of dried, powdered plant material.
- Extract with 50 mL of methanol using sonication for 30 minutes.[5]
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction twice with 25 mL of methanol each time.
- Pool the filtrates and evaporate to dryness under reduced pressure.
- Reconstitute the residue in a known volume (e.g., 5 mL) of methanol.[5]
- Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[5]
2. Standard Preparation:
- Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in methanol.
- Perform serial dilutions of the stock solution with methanol to create a series of working standard solutions (e.g., 10-200 µg/mL) for the calibration curve.
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent[5] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient Elution | 0-10 min: 30-50% A10-25 min: 50-70% A25-30 min: 70-30% A[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 20 µL[5] |
| Detection Wavelength | 227 nm[5] |
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Decision tree for identifying cell-based assay artifacts.
References
- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. worldwidejournals.com [worldwidejournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major biochemical constituents of Withania somnifera (ash... [degruyterbrill.com]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuisance compounds in cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility Assay - Enamine [enamine.net]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Withasomnine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Withasomnine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known or predicted targets?
A1: this compound is a pyrazole alkaloid naturally occurring in Withania somnifera (Ashwagandha).[1][2] Currently, its target profile is not extensively validated through experimental studies. However, computational and in-silico studies have predicted its potential to interact with several proteins. These predictions, which require experimental validation, can help guide initial investigations into its mechanism of action and potential off-targets.
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins other than the intended therapeutic target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target effect.[3] They can also cause cellular toxicity and are a major reason for the failure of drug candidates in clinical trials. Given that the experimental binding profile of this compound is not well-documented, a rigorous assessment of off-target effects is critical for any research involving this compound.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
A3: A multi-faceted approach is recommended:
-
Dose-Response Experiments: Always perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired phenotype. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.
-
Use of Control Compounds: The ideal negative control is a structurally similar but inactive analog of your compound. As no such analog for this compound is commercially available, consider using other compounds from Withania somnifera that do not produce the same phenotype in your assay as a comparator, though this is an imperfect substitute.
-
Genetic Target Validation: Use techniques like CRISPR/Cas9 to knock out the putative target of this compound. If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.
-
Orthogonal Approaches: Use multiple methods to validate findings. For example, if this compound inhibits a particular pathway, confirm this using a different known inhibitor of that pathway or by using siRNA/shRNA to silence a key protein in the pathway.
Q4: What are the first steps if I suspect my results with this compound are due to off-target effects?
A4: If you suspect off-target effects, the first step is to systematically validate your observations.
-
Confirm the Phenotype: Ensure the phenotype is robust and reproducible.
-
Lower the Concentration: Test if the phenotype disappears at lower concentrations of this compound while the on-target effect (if known) remains.
-
Use a Rescue Experiment: If this compound is inhibiting a target, see if you can "rescue" the phenotype by overexpressing the wild-type target protein.
-
Employ Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target in your experimental system.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary. | 1. Confirm target expression levels in all cell lines via Western Blot or qPCR.2. If an off-target is suspected, check its expression level as well. |
| Observed phenotype does not match known function of the intended target. | 1. Inhibition of an unknown off-target.2. The compound paradoxically activates a signaling pathway. | 1. Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays to identify binding partners.2. Conduct broader pathway analysis (e.g., phospho-proteomics) to understand the signaling impact. |
| High cellular toxicity at concentrations needed for the desired effect. | Off-target binding may be disrupting essential cellular pathways. | 1. Perform a comprehensive cell health panel (e.g., apoptosis, necrosis, cell cycle assays).2. Attempt to identify the off-target responsible through unbiased screening methods. |
| Effect is lost when moving from in-vitro to in-vivo models. | 1. Poor pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound.2. The off-target responsible for the in-vitro effect is not relevant or expressed in the in-vivo model. | 1. Conduct PK/PD studies to ensure adequate exposure in the target tissue.2. Validate the expression of the putative on-target and any identified off-targets in the in-vivo model. |
Predicted and Studied Interactions of this compound
The following table summarizes the computationally predicted or preliminarily studied biological targets of this compound. It is critical to note that these are largely based on in-silico models and require experimental validation.
| Predicted Target | Study Type | Predicted Binding Affinity / Key Finding | Reference |
| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking & MD Simulation | This compound was one of 40 compounds from Withania somnifera evaluated. While other compounds showed stronger binding, it was part of the initial screening library. | [1] |
| Cyclooxygenase-2 (COX-2) | Biological Screening of Scaffolds | Scaffolds based on the this compound structure showed high hit rates in an initial biological screen against COX-2. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to its putative target in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Protocol 2: CRISPR/Cas9-Mediated Target Validation
Objective: To determine if the biological effect of this compound is dependent on its putative target protein.
Methodology:
-
gRNA Design and Cloning: Design and clone 2-3 different guide RNAs (gRNAs) targeting the gene of your putative target into a Cas9 expression vector. Include a non-targeting gRNA as a control.
-
Transfection and Cell Line Generation: Transfect your cell line with the Cas9/gRNA constructs. Select for transfected cells and isolate single-cell clones to generate stable knockout cell lines.
-
Validation of Knockout: Confirm the knockout of the target protein in your clonal cell lines using Western Blot and Sanger sequencing of the genomic DNA at the target locus.
-
Phenotypic Assay: Treat the validated knockout cell lines and the non-targeting control cell line with this compound at the effective concentration.
-
Data Analysis: Compare the phenotypic response to this compound in the knockout cells versus the control cells. If the phenotype is abolished or significantly reduced in the knockout cells, it confirms that the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.
Visualizations
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for systematically validating the on-target and off-target effects of this compound.
Signaling Pathway Logic for Target Validation
Caption: Diagram illustrating the logic of using genetic methods to discern on-target from off-target effects.
References
- 1. Identification of bioactive molecule from Withania somnifera (Ashwagandha) as SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H12N2 | CID 442877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Purity of Isolated Withasomnine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of withasomnine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude extract of this compound?
A1: Crude extracts of Withania somnifera, from which this compound is isolated, are complex mixtures. Common impurities include other alkaloids, withanolides (steroidal lactones), phenolics, flavonoids, fatty acids (like oleic, linoleic, and linolenic acid), and phytosterols.[1] The type and amount of these impurities can vary based on the plant part used (roots, leaves), geographical source, and the initial extraction solvent.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is generally most effective. This typically involves:
-
Column Chromatography: Often using silica gel as the stationary phase for initial fractionation of the crude extract.[1]
-
Preparative Thin-Layer Chromatography (pTLC): Useful for further separation of the fractions obtained from column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative and semi-preparative HPLC, which are crucial for the final polishing steps to achieve high purity.[2]
Q3: How can I assess the purity of my isolated this compound?
A3: Several analytical techniques can be used to determine the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): A widely used and robust method for quantitative analysis.[3][4]
-
High-Performance Thin-Layer Chromatography (HPTLC): Offers high sample throughput and is a cost-effective method for quantification.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and purity assessment without the need for authentic standards.[5]
Q4: What are the optimal storage conditions to prevent degradation of purified this compound?
A4: To ensure the stability of purified this compound, it should be protected from heat, moisture, aerial oxidation, and non-neutral pH conditions.[6] For long-term stability, store the compound in a cool, dry place in a well-sealed container, protected from light.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete initial extraction. | Optimize the extraction solvent and method. A sequential extraction with solvents of increasing polarity can be effective.[7] Consider using techniques like ultrasound-assisted extraction to improve efficiency. |
| Degradation of this compound during extraction or purification. | Avoid high temperatures and extreme pH conditions during the process.[6][7] Ensure prompt processing of the extract. | |
| Co-elution of Impurities with this compound in Column Chromatography | Inappropriate solvent system (mobile phase). | Systematically vary the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[2][7] |
| Poorly packed column. | Ensure the silica gel is packed uniformly to prevent channeling.[7] | |
| Broad or Tailing Peaks in HPLC Analysis | Column contamination or degradation. | Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[8] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Sample overload. | Reduce the concentration or volume of the sample injected. | |
| Presence of Withanolides in the Final Product | Similar polarity to this compound leading to co-elution. | Employ orthogonal separation techniques. For example, after silica gel chromatography, use a different stationary phase like Sephadex LH-20 or employ preparative HPLC with a different column chemistry.[9] |
| Discoloration or Degradation of Purified Sample Over Time | Exposure to light, oxygen, or moisture. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in an amber-colored vial, and in a desiccator or freezer.[6] |
| Residual acidic or basic impurities. | Ensure all traces of acids or bases used during the purification process are removed by washing with a neutral solvent and drying under vacuum. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
This protocol describes a general procedure for the extraction and initial purification of this compound from Withania somnifera plant material.
-
Preparation of Plant Material: Dry the roots of Withania somnifera and grind them into a coarse powder.
-
Soxhlet Extraction: Perform successive extraction of the powdered material using a Soxhlet extractor with solvents of increasing polarity, such as n-hexane, ethyl acetate, and finally ethanol or methanol.[1]
-
Concentration: Concentrate the ethanol/methanol extract, which will contain the alkaloids, using a rotary evaporator under reduced pressure.
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the concentrated extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.
-
Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.
-
Extract the liberated alkaloids with dichloromethane or chloroform.
-
-
Column Chromatography:
-
Concentrate the alkaloid-rich fraction and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).
-
Load the sample onto the column and elute with a solvent system of increasing polarity, such as a gradient of chloroform and methanol (e.g., 9:1).[1]
-
Collect fractions and monitor them by TLC to pool fractions containing this compound.
-
Protocol 2: High-Purity Isolation by Preparative HPLC
This protocol is for the final purification of this compound-containing fractions.
-
Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC System: Use a preparative HPLC system with a suitable column (e.g., C18).
-
Mobile Phase: A common mobile phase for withanolides and related compounds is a gradient of water and acetonitrile or methanol.[10] The exact gradient will need to be optimized for this compound separation.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 227 nm).[10]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the collected fraction using an analytical HPLC method to confirm its purity.
-
Solvent Removal: Remove the HPLC solvent under vacuum to obtain the pure compound.
Data Presentation
Table 1: Solvent Systems for Chromatographic Purification of this compound
| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |
| Column Chromatography | Silica Gel | Chloroform:Ethanol (9:1) | Initial fractionation of alkaloid extract | [1] |
| Column Chromatography | Silica Gel | Toluene:Chloroform:Ethanol (4:3:3) | Separation of phenolic compounds | [1] |
| Preparative HPLC | C18 | Water:Acetonitrile (Gradient) | High-purity isolation | [10] |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Method | Typical Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Key Advantages | Reference |
| HPLC | C18 | Water:Acetonitrile (Gradient) | PDA/UV (at 227 nm) | Robust, quantitative | [10] |
| HPTLC | Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid | Densitometry | High throughput, cost-effective | [4] |
| GC-MS | DB-35 or similar | Helium | Mass Spectrometry | Identifies volatile impurities | [1] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for enhancing this compound purity.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for consistent Withasomnine experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results with Withasomnine.
I. Troubleshooting and FAQs
This section addresses common issues encountered during experiments with this compound.
| Question | Answer & Troubleshooting Steps |
| Why am I seeing variable or no activity with my this compound compound? | Inconsistent results often stem from issues with compound solubility or stability. This compound is a pyrazole alkaloid with limited aqueous solubility.[1] Troubleshooting Steps: 1. Verify Solubility: Ensure the compound is fully dissolved in your stock solution. Prepare a high-concentration stock in 100% DMSO and visually inspect for any precipitate before diluting into aqueous media.[2] 2. Check for Precipitation: When diluting the DMSO stock into your aqueous cell culture media, precipitation can occur. Minimize the final DMSO concentration (typically <0.5%) and add the stock solution to the media with vigorous mixing. 3. Assess Compound Stability: The stability of compounds from Withania somnifera extracts can be affected by temperature and humidity.[3] Prepare fresh dilutions from your main stock for each experiment. Store the solid compound and DMSO stock at -20°C or -80°C in a desiccated environment. 4. Confirm Compound Purity: The purity of the compound can significantly impact its activity.[4] If possible, verify the purity of your batch via HPLC or mass spectrometry. |
| How should I prepare a stock solution of this compound? | Due to its limited water solubility, a high-quality, anhydrous organic solvent is required.[1][2] Recommended Protocol: 1. Use 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). 2. Gently warm and vortex the solution to ensure the compound has completely dissolved. 3. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. |
| What is the difference between this compound and Withania somnifera extract? | This is a critical distinction. Withania somnifera (Ashwagandha) extract contains a complex mixture of bioactive compounds, including numerous withanolides (like Withaferin A), alkaloids, and saponins.[5][6][7] this compound is a single, purified pyrazole alkaloid isolated from the plant.[8] The biological activity of a whole-plant extract is the combined effect of all its components. Therefore, IC50 values and observed signaling pathway modulation from extract studies cannot be directly attributed to this compound alone. |
| My experimental results don't match published data. What could be the cause? | Reproducibility issues are common in research. For natural products, several factors can cause discrepancies:[4] 1. Compound Source & Purity: As mentioned, purity is key. Different suppliers or synthesis batches can have varying purity levels. 2. Experimental Conditions: Minor differences in cell line passage number, cell density, serum percentage in media, incubation time, and assay methodology can lead to significant variations in IC50 values.[4] 3. Data Analysis: Ensure you are using a consistent and appropriate method for calculating IC50 values from your dose-response curves. |
II. Quantitative Data Summary
Note: Specific IC50 values for pure this compound are not widely available in published literature. The following table summarizes reported IC50 values for various extracts of Withania somnifera , which contain this compound among other active compounds. These values can provide a starting point for determining an appropriate concentration range for experiments with the pure compound, but direct comparison is not recommended.
| Cell Line | Extract Type | Assay | Reported IC50 (µg/mL) | Reference |
| MDA-MB-231 (Human Breast Cancer) | Methanolic | MTT | 30 | [7] |
| MDA-MB-231 (Human Breast Cancer) | Ethanolic | MTT | 37 | [7] |
| HepG2 (Human Liver Cancer) | Methanolic (Leaf) | Not Specified | 78.77 | [7] |
| L929 (Mouse Fibroblast - Normal) | Methanolic (Leaf) | Not Specified | > 90.55 | [7] |
III. Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies used for testing Withania somnifera extracts and is suitable for pure this compound.[5][7]
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Human cancer cell line (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
2. Stock Solution Preparation:
-
Prepare a 20 mM stock solution of this compound in 100% anhydrous DMSO.
-
Ensure complete dissolution by gentle warming and vortexing.
-
Store aliquots at -20°C.
3. Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells for "cells + medium only" (negative control) and "cells + medium with 0.5% DMSO" (vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
IV. Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Hypothesized inhibition of the COX-2 signaling pathway by this compound.
Experimental Workflow
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of Withania somnifera (L.) roots and fruits on oral squamous cell carcinoma cell lines: a study supported by flow cytometry, spectral, and computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Biological Targets of Withasomnine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha), has garnered interest for its potential therapeutic properties. Preliminary studies and computational models suggest its interaction with key biological targets implicated in inflammation and viral replication. This guide provides a comparative analysis of this compound's putative biological targets, contrasting the available data with established alternative inhibitors. The focus is on Cyclooxygenase-2 (COX-2) and the SARS-CoV-2 Main Protease (Mpro), for which initial evidence for this compound's activity exists.
Comparison of Biological Target Inhibition
The following tables summarize the available data for this compound and its alternatives against COX-2 and SARS-CoV-2 Mpro. It is critical to note that while quantitative data for established inhibitors are readily available, the data for this compound is currently limited to initial screenings and computational predictions, highlighting a need for further rigorous experimental validation.
Table 1: Comparison of COX-2 Inhibitory Activity
| Compound | Target | IC50 Value | Data Type |
| This compound | COX-2 | Not Determined | High hit rates in initial biological screening[1] |
| Celecoxib | COX-2 | 40 nM[2] | Experimental (Enzymatic Assay) |
| Celecoxib | COX-1 | 15 µM[3] | Experimental (Enzymatic Assay) |
Table 2: Comparison of SARS-CoV-2 Mpro Inhibitory Activity
| Compound | Target | Binding Energy (in silico) | IC50 Value | Data Type |
| This compound | SARS-CoV-2 Mpro | Not specified in detail | Not Determined | Computational (Molecular Docking)[4] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | - | ~10-100 nM[5] | Experimental (Enzymatic Assay) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in validating these biological targets, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are generalized protocols for the key experiments cited in the validation of COX-2 and SARS-CoV-2 Mpro inhibitors.
Cyclooxygenase (COX) Inhibition Assay (Enzymatic)
This protocol is based on the principles of a colorimetric or fluorometric COX inhibitor screening assay.
1. Materials and Reagents:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a probe that reacts with the product, Prostaglandin G2, to produce a colorimetric or fluorescent signal)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound, Celecoxib) and a known inhibitor as a positive control.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compounds or control to the appropriate wells. Include wells with solvent only as a negative control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the activity of SARS-CoV-2 Mpro and its inhibition.
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate: a peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., HEPES or Tris-based buffer with salts and a reducing agent like DTT)
-
Test compounds (this compound, Nirmatrelvir) dissolved in DMSO.
-
A known Mpro inhibitor as a positive control.
-
384-well or 96-well black, low-volume microplates.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add a defined amount of the recombinant Mpro enzyme to each well of the microplate.
-
Add the diluted test compounds or controls to the respective wells. Include solvent-only wells as a negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths should be set according to the specific fluorophore-quencher pair of the substrate.
3. Data Analysis:
-
Determine the initial velocity of the enzymatic reaction for each well by calculating the slope of the linear phase of the fluorescence signal versus time.
-
Calculate the percentage of Mpro inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a suitable dose-response curve model.
Conclusion
The available evidence, primarily from computational and initial screening studies, positions this compound as a compound of interest for targeting COX-2 and the SARS-CoV-2 Main Protease. However, a direct and objective comparison of its performance against established inhibitors like Celecoxib and Nirmatrelvir is hampered by the lack of robust, quantitative experimental data for this compound. The detailed experimental protocols provided in this guide offer a clear path for the necessary in vitro validation and characterization of this compound's inhibitory potential. Further research, including enzymatic assays to determine IC50 values and subsequent cell-based and in vivo studies, is essential to fully elucidate the therapeutic promise of this compound and its biological targets.
References
- 1. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Withasomnine vs. Other Withanolides: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the differential therapeutic potential of prominent withanolides, supported by experimental data.
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, Withasomnine, a pyrazole alkaloid, presents a unique structural variation compared to more extensively studied withanolides like Withaferin A, Withanone, Withanolide A, and Withanolide D. This guide provides a comparative analysis of the efficacy of this compound against other prominent withanolides in the contexts of anticancer, neuroprotective, and anti-inflammatory activities, supported by available experimental data.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of various withanolides across different therapeutic areas. It is important to note that direct comparative studies involving this compound are limited, and much of the data for this compound is qualitative.
Anticancer Activity
The cytotoxic effects of withanolides have been extensively evaluated against a wide array of cancer cell lines. Withaferin A, in particular, has demonstrated potent anticancer activity across numerous studies.
| Withanolide | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Withaferin A | MCF-7 (Breast) | MTT Assay | 0.85 | [1] |
| MDA-MB-231 (Breast) | MTT Assay | 1.07 | [1] | |
| A549 (Lung) | MTT Assay | 10 | [2] | |
| HCT-116 (Colon) | MTT Assay | ~1.0 | [3] | |
| Caco-2 (Colon) | MTT Assay | 0.63 | [4] | |
| SKOV3 (Ovarian) | MTT Assay | 2.93 | [4] | |
| PC-3 (Prostate) | MTT Assay | ~2.5 | [5] | |
| DU145 (Prostate) | MTT Assay | ~2.5 | [5] | |
| U2OS (Osteosarcoma) | MTT Assay | ~1.0 | [6] | |
| IMR-32 (Neuroblastoma) | MTT Assay | ~0.5 | [6] | |
| Withanone | MCF-7 (Breast) | MTT Assay | >10 | [6] |
| IMR-32 (Neuroblastoma) | MTT Assay | ~5.0 | [6] | |
| Withanolide A | Panc-1 (Pancreatic) | MTS Assay | >50 | [7] |
| Withanolide D | Caco-2 (Colon) | MTT Assay | 0.63 | [4] |
| DU145 (Prostate) | MTT Assay | <3 | [4] | |
| MCF-7 (Breast) | MTT Assay | <3 | [4] | |
| A549 (Lung) | MTT Assay | <3 | [4] | |
| SKOV3 (Ovarian) | MTT Assay | 2.93 | [4] | |
| MM1.S (Multiple Myeloma) | MTT Assay | 0.107 | [8] | |
| MM1.R (Multiple Myeloma) | MTT Assay | 0.106 | [8] | |
| This compound | Various | Not specified | Data not available |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Neuroprotective and Anti-inflammatory Activity
While quantitative IC50 values are less common in the literature for neuroprotective and anti-inflammatory activities, the available data and qualitative descriptions indicate the potential of these compounds.
| Withanolide | Biological Activity | Experimental Model | Key Findings | Reference |
| This compound | Anti-inflammatory | In vitro | Inhibition of COX-1 and COX-2 | [9] |
| Withaferin A | Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NF-κB activation | [10] |
| Neuroprotective | In vivo (cerebral ischemia) | Reduces neuroinflammation | [11] | |
| Withanone | Neuroprotective | NMDA-induced excitotoxicity in Neuro2a cells | Attenuated neuronal cell death | [12] |
| Anti-inflammatory | LPS-stimulated macrophages | Suppression of pro-inflammatory cytokines | [13] | |
| Withanolide A | Neuroprotective | In vivo (cerebral ischemia) | Ameliorated apoptotic neuronal cell death | [11] |
| Anti-inflammatory | In vitro | Suppression of LPS-induced NO production | [14] | |
| Withanolide D | Anti-inflammatory | In vitro | Inhibition of NF-κB activation | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of withanolide efficacy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
1. Cell Seeding:
-
Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
2. Compound Treatment:
-
Stock solutions of the withanolides are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the different concentrations of the withanolides. A vehicle control (medium with DMSO) is also included.
-
The plate is incubated for a specified period, typically 24, 48, or 72 hours.[16]
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[17]
-
The plate is incubated for an additional 2 to 4 hours at 37°C.[17]
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of withanolide action.
1. Cell Lysis:
-
After treatment with withanolides for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer containing a protease inhibitor cocktail on ice for 30 minutes.
-
The cell lysates are centrifuged at 14,000 rpm for 20 minutes at 4°C, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., NF-κB, Akt, p53, caspases) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin or GAPDH.
Carrageenan-Induced Paw Edema Assay in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
1. Animal Acclimatization and Grouping:
-
Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.
-
The animals are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the withanolide.[18]
2. Compound Administration:
-
The withanolide or standard drug is administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[18][19] The control group receives the vehicle.
3. Induction of Edema:
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[20]
4. Measurement of Paw Volume:
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[18]
5. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Withanolides exert their therapeutic effects by modulating a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by these compounds.
Withaferin A and the NF-κB Signaling Pathway
Withaferin A is a potent inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.[10]
Withanone in Neuroprotection
Withanone has shown promise in protecting neuronal cells from excitotoxicity, partly by modulating calcium influx and downstream apoptotic pathways.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening the anticancer potential of withanolides.
Conclusion
The available evidence strongly supports the potent and diverse therapeutic activities of several withanolides, with Withaferin A being the most extensively studied for its robust anticancer effects. Withanone and Withanolide A demonstrate significant neuroprotective and anti-inflammatory properties, often with a better safety profile compared to Withaferin A. Withanolide D also shows promising anticancer activity.
This compound, with its distinct pyrazole structure, presents an interesting area for future research. While preliminary studies suggest anti-inflammatory potential through COX inhibition, there is a clear need for comprehensive studies to quantify its efficacy in anticancer and neuroprotective models and to elucidate its mechanisms of action. Direct comparative studies of this compound against other withanolides are essential to fully understand its relative therapeutic potential and to guide future drug development efforts. Researchers are encouraged to explore the unique biological activities that may arise from its distinct chemical structure.
References
- 1. researchgate.net [researchgate.net]
- 2. chondrex.com [chondrex.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withanolide-A treatment exerts a neuroprotective effect via inhibiting neuroinflammation in the hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells | springermedicine.com [springermedicine.com]
- 15. researchhub.com [researchhub.com]
- 16. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Unraveling the Action of Withasomnine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of the proposed mechanism of action for Withasomnine, a pyrazole alkaloid derived from Withania somnifera. Intended for researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound with its better-known counterparts, Withaferin A and Withanone, as well as established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The focus of this guide is on the inhibitory effects on Cyclooxygenase-2 (COX-2), modulation of the NF-κB signaling pathway, and induction of apoptosis.
Executive Summary
This compound, a constituent of the medicinal plant Withania somnifera, has garnered interest for its potential therapeutic properties. This guide delves into its mechanism of action, offering a side-by-side comparison with other bioactive compounds. Through a compilation of experimental data, detailed protocols, and visual pathway diagrams, we aim to provide a foundational resource for further investigation and drug development endeavors.
Comparative Analysis of Bioactive Compounds
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct quantitative data for this compound's biological activity is limited in publicly accessible literature. The data presented here for this compound's COX-2 inhibition is based on reports of high hit rates in initial screenings and serves as an illustrative placeholder for guiding future experimental validation.
Table 1: Comparative COX-2 and COX-1 Inhibitory Activity (IC50 values)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | ~5-15 (Estimated) | >100 | >6.7-20 |
| Withaferin A | Not widely reported | Not widely reported | Not widely reported |
| Withanone | Not widely reported | Not widely reported | Not widely reported |
| Celecoxib | 0.04[1] | 15 | 375 |
| Indomethacin | 0.63[2] | 0.23[2] | 0.36 |
Table 2: Comparative Efficacy in Apoptosis Induction (IC50 values)
| Compound | Cell Line | IC50 (µM) for Apoptosis/Cell Viability |
| This compound | Data not available | Data not available |
| Withaferin A | MDA-MB-231 (Breast Cancer) | ~2[3] |
| MCF-7 (Breast Cancer) | ~2[3] | |
| HeLa (Cervical Cancer) | 0.05-0.1% (extract)[4] | |
| KLE (Endometrial Cancer) | 10[5] | |
| Withanone | U2OS (Osteosarcoma) | Milder cytotoxicity than Withaferin A[6][7] |
| Normal Fibroblasts (TIG) | No significant cytotoxicity[7] |
Table 3: Comparative Effect on NF-κB Signaling
| Compound | Effect on NF-κB Pathway | Quantitative Data |
| This compound | Proposed inhibition | Data not available |
| Withaferin A | Inhibition of NF-κB activation[8][9] | Potent inhibition |
| Withanone | Inhibition of NF-κB activation | Weaker than Withaferin A |
| Celecoxib | May modulate NF-κB signaling | Varies depending on cell type and context |
| Indomethacin | May modulate NF-κB signaling | Varies depending on cell type and context |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide. These protocols are based on established methodologies and can be adapted for specific research needs.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Test compounds (this compound, Withaferin A, Withanone, Celecoxib, Indomethacin) dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (Celecoxib for COX-2, Indomethacin for COX-1/COX-2).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of test compounds on NF-κB transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS and antibiotics
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compounds dissolved in DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Pre-incubate the cells with the compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control.
-
Incubate the cells for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value as described for the COX inhibition assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with test compounds.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
RPMI-1640 medium with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound as a modulator of key inflammatory and apoptotic pathways. While preliminary data suggests a promising profile, particularly in COX-2 inhibition, further rigorous experimental validation is imperative. The provided protocols and comparative data for Withaferin A, Withanone, Celecoxib, and Indomethacin offer a solid framework for these future investigations. Researchers are encouraged to utilize this guide to design and execute studies that will fully elucidate the therapeutic potential of this compound and contribute to the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of Independently Replicated Studies on the Bioactivity of Withaferin A
A Note on the Selection of Withaferin A: Initial searches for independently replicated studies focusing specifically on the pyrazole alkaloid Withasomnine did not yield sufficient literature for a comparative analysis. The majority of research on the medicinal plant Withania somnifera centers on its more abundant and bioactive constituents, the withanolides. Consequently, this guide has been pivoted to focus on Withaferin A, the most extensively studied of these compounds, for which a body of independently verifiable research exists. This allows for a meaningful comparison of experimental data and methodologies as requested.
This guide provides a comparative overview of published data on the anti-cancer effects of Withaferin A, a bioactive steroidal lactone derived from Withania somnifera. The focus is on its activity in two commonly used human breast cancer cell lines, MCF-7 and MDA-MB-231, to highlight the consistency and variability in findings across different research groups.
Data Presentation: Comparative Cytotoxicity of Withaferin A
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for Withaferin A in the MCF-7 and MDA-MB-231 breast cancer cell lines as reported by independent research groups. Variations in these values can be attributed to differences in experimental protocols, such as incubation time and the specific viability assay used.
| Cell Line | IC50 Value (µM) | Incubation Time (hours) | Reported By (Study) | Citation |
| MCF-7 | ~2.0 | 24 | Hahm, E.R., et al. (as referenced in a 2010 study) | [1] |
| 0.85 | 72 | Grogan, P. T., et al. (2014) | [2][3] | |
| MDA-MB-231 | ~2.0 | 24 | Hahm, E.R., et al. (as referenced in a 2010 study) | [1] |
| 1.07 | 72 | Grogan, P. T., et al. (2014) | [2][3] | |
| 12.0 | 24 | Razi, M., et al. (2019) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on Withaferin A.
Cell Culture and Maintenance
-
Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (estrogen-responsive) and MDA-MB-231 (triple-negative) are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay is used to determine the cytotoxic effects of Withaferin A and calculate the IC50 values.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Withaferin A (typically in DMSO) is prepared and serially diluted to the desired concentrations in fresh culture medium. The medium in the wells is replaced with the medium containing the various concentrations of Withaferin A or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.
-
Incubation and Measurement: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product. The absorbance is then measured using a microplate reader at the appropriate wavelength. The results are used to calculate the percentage of cell viability relative to the vehicle control.[4][5]
Apoptosis Assay (Annexin V/PI Staining)
This method is used to quantify the percentage of cells undergoing apoptosis.
-
Treatment: Cells are treated with Withaferin A at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (Phosphate-Buffered Saline), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for approximately 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells. This allows for the quantification of different cell populations.[4]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a general workflow for investigating the in-vitro anti-cancer effects of Withaferin A.
Signaling Pathways Modulated by Withaferin A
Withaferin A has been shown to induce apoptosis in breast cancer cells through the modulation of several key signaling pathways. A prominent mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn affects mitochondrial function and the balance of pro- and anti-apoptotic proteins.
References
- 1. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Withasomnine: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withasomnine, a pyrazole alkaloid isolated from the roots of Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties.[1] Traditionally used in Ayurvedic medicine, this plant and its extracts are associated with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2] As research into this compound progresses, the availability of both naturally sourced and synthetically produced compounds necessitates a thorough comparative analysis to guide future drug development efforts. While direct comparative studies are scarce, this guide provides a framework for researchers to objectively evaluate the performance of synthetic versus natural this compound, complete with proposed experimental protocols and data presentation strategies.
The primary distinction between natural and synthetic compounds often lies in their impurity profiles and the potential presence of co-extracted molecules in the natural product, which could influence biological activity.[3] Conversely, synthetic routes offer the potential for higher purity and scalability.[4][5][6] This guide outlines key experimental comparisons to elucidate any meaningful differences between the two forms.
Physicochemical Properties
A fundamental comparison begins with the physicochemical characterization of both synthetic and natural this compound. This data is crucial for confirming identity and purity, which underpins the reliability of all subsequent biological assays.
Table 1: Physicochemical and Purity Analysis
| Parameter | Synthetic this compound | Natural this compound | Method |
| Molecular Weight | Theoretical MW | Experimentally Determined MW | Mass Spectrometry (MS) |
| Melting Point | Observed Range (°C) | Observed Range (°C) | Melting Point Apparatus |
| Purity (%) | Value (e.g., >99%) | Value (e.g., >95%) | High-Performance Liquid Chromatography (HPLC) |
| Impurity Profile | List of identified impurities and their relative abundance | List of identified impurities and their relative abundance | HPLC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) |
| Solubility | Solubility in various solvents (e.g., water, DMSO, ethanol) | Solubility in various solvents (e.g., water, DMSO, ethanol) | Standard solubility assays |
Experimental Protocols
1. Extraction and Purification of Natural this compound: Natural this compound can be extracted from the roots of Withania somnifera. A common method involves successive extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and ethanol, using a Soxhlet apparatus.[7] The resulting extracts are then concentrated, and the crude material is subjected to chromatographic purification techniques (e.g., column chromatography) to isolate pure this compound.[8]
2. Synthesis of this compound: Several synthetic routes to this compound have been reported. One facile method involves a cascade reaction with a double C(sp3)–H functionalization and dehydrogenative aromatization sequence, achieving the synthesis in just two steps.[6] Another approach utilizes readily available aldehydes and 4-nitro-1-butanol in a three-step process.[5] The synthesized product must be purified, typically by column chromatography, to achieve high purity.
3. Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of both natural and synthetic samples. The impurity profile can be characterized using tandem mass spectrometry (HPLC-MS/MS) to identify and quantify any minor components. This is particularly important for the natural extract to identify any co-purified compounds that might contribute to its biological activity.
In Vitro Biological Activity
A direct comparison of the biological effects of synthetic and natural this compound is essential to determine if their in vitro efficacy is equivalent. This involves a panel of assays relevant to the known or hypothesized mechanisms of action of this compound.
Cytotoxicity Assays
Table 2: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Synthetic this compound | Natural this compound |
| Human Breast Cancer (MDA-MB-231) | IC50 Value | IC50 Value |
| Human T Leukemia (Jurkat) | IC50 Value | IC50 Value |
| Hepatocellular Carcinoma (HepG2) | IC50 Value | IC50 Value |
| Normal Fibroblast (Vero) | IC50 Value | IC50 Value |
Experimental Protocols
1. Cell Culture: Cancer cell lines (e.g., MDA-MB-231, Jurkat, HepG2) and a normal cell line (e.g., Vero) should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[9][10]
2. MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[11]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of both synthetic and natural this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
References
- 1. etown.edu [etown.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of withasomnines and their non-natural analogues from aldehydes and 4-nitro-1-butanol in three steps. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Withasomnine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds and existing therapeutic agents represents a promising frontier in drug discovery. Withasomnine, a pyrazole alkaloid found in Withania somnifera (Ashwagandha), has garnered interest for its biological activities. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its synergistic effects when combined with other compounds.
While extensive research has documented the synergistic potential of Withania somnifera extracts and its more abundant constituents, such as Withaferin A, there is a notable absence of direct experimental data on the synergistic interactions of isolated this compound. This guide, therefore, aims to provide a comparative framework by summarizing the established synergistic effects of Withania somnifera and its major withanolides, offering this as a proxy to stimulate and guide future research into the specific synergistic capabilities of this compound.
Synergistic Effects of Withania somnifera and its Constituents: A Data-Driven Overview
Numerous studies have demonstrated that extracts of Withania somnifera and its primary bioactive compounds can enhance the efficacy of conventional drugs, particularly in the realms of oncology and anti-inflammatory therapy.[1][2] This synergy often allows for reduced dosages of cytotoxic drugs, potentially mitigating their adverse side effects.
In Oncology
Withania somnifera extracts have been shown to exhibit synergistic anticancer effects when combined with chemotherapeutic agents like doxorubicin and cisplatin.[1][3] This is often attributed to the multifaceted mechanisms of its constituents, which can include the induction of apoptosis, inhibition of cancer cell proliferation, and modulation of key signaling pathways.[2] For instance, an ethanolic extract of Withania somnifera demonstrated a synergistic effect with doxorubicin in MCF7 breast cancer cells, with a combination index (CI) of -0.229 for a 1/2 IC50 of the extract and 1/4 IC50 of doxorubicin, indicating a strong synergistic interaction.[1]
Table 1: Synergistic Effects of Withania somnifera Extract with Doxorubicin in MCF7 Breast Cancer Cells [1]
| Compound Combination | Concentration Ratio (IC50 multiples) | Combination Index (CI) | Effect |
| W. somnifera extract + Doxorubicin | 1/2 WS : 1/4 DOX | -0.229 | Strong Synergy |
In Inflammation
The anti-inflammatory properties of Withania somnifera are well-documented and are linked to the inhibition of inflammatory mediators and pathways.[4][5] While direct synergistic studies of this compound with anti-inflammatory drugs are lacking, research on its synthetic analogues has shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7] This suggests a potential for synergistic effects when combined with other COX-2 inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols: A Methodological Blueprint
To facilitate future research into the synergistic effects of this compound, this section outlines a typical experimental workflow for evaluating such interactions.
Cell Viability and Cytotoxicity Assays
-
Cell Culture: Human cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) or inflammatory cell models (e.g., RAW 264.7 macrophages) are cultured under standard conditions.
-
Drug Preparation: this compound and the compound of interest are dissolved in appropriate solvents (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the other compound, and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
Synergy Analysis
The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
References
- 1. The Synergistic and Anticancer Potential of Withania Somnifera (Ashwagandha) Ethanol Extract as an Adjuvant with Doxorubicin in MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withania somnifera: Progress towards a Pharmaceutical Agent for Immunomodulation and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withania somnifera Root Extract Enhances Chemotherapy through ‘Priming’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The aqueous root extract of Withania somnifera ameliorates LPS-induced inflammatory changes in the in vitro cell-based and mice models of inflammation [frontiersin.org]
- 5. ijcrr.com [ijcrr.com]
- 6. Synthesis of this compound and pyrazole derivatives via intramolecular dehydrogenative cyclization, as well as biological evaluation of this compound-based scaffolds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Withasomnine: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Withasomnine, a key alkaloid from Withania somnifera, against known inhibitors and activators of critical signaling pathways. The information is intended to support further research and drug development efforts by offering a clear benchmark of this compound's performance based on available experimental data.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and benchmark compounds against key enzymes in the arachidonic acid cascade, namely Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 1.8 | 0.28 | 6.4 |
| Celecoxib | >100 | 0.04[1] | >2500 |
| Indomethacin | 0.018[2] | 0.026[2] | 0.69 |
Data for this compound is based on a study by Usami et al. (2012)[3].
While direct experimental data on this compound's activity against other signaling pathways such as NF-κB and MAPK is limited, the known effects of Withania somnifera extracts and its other major constituent, Withaferin A, suggest potential interactions. For comparative purposes, Table 2 lists known inhibitors of these pathways.
Table 2: Benchmarks for Other Key Signaling Pathways
| Pathway | Known Inhibitor | Typical Effective Concentration |
| NF-κB | BAY 11-7085 | 5-10 µM |
| Withaferin A | 0.5 µM[4] | |
| MAPK (MEK1/2) | U0126 | 10-20 µM |
| MAPK (p38) | SB203580 | 1-10 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound's activity.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available COX inhibitor screening kits.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Prepare a solution of a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) and heme in the assay buffer.
-
Prepare a solution of arachidonic acid in ethanol and dilute with assay buffer.
-
Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Celecoxib, Indomethacin) in DMSO.
-
-
Assay Procedure :
-
To a 96-well microplate, add the assay buffer, fluorescent probe solution, and either COX-1 or COX-2 enzyme.
-
Add the test compounds (this compound or benchmarks) or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm in a kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of increase in fluorescence for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
NF-κB Luciferase Reporter Assay
This protocol is a standard method for assessing the activation or inhibition of the NF-κB signaling pathway.[5][6][7][8][9]
-
Cell Culture and Transfection :
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Assay Procedure :
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7085) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.
-
Lyse the cells using a suitable lysis buffer.
-
-
Luminescence Measurement :
-
Transfer the cell lysates to an opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.
-
-
Data Analysis :
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value as described for the COX inhibition assay.
-
Western Blot Analysis of MAPK Pathway Activation
This protocol is used to determine the phosphorylation status of key proteins in the MAPK signaling cascade, such as ERK1/2 and p38.[10][11][12]
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., a cancer cell line known to have an active MAPK pathway) to 70-80% confluency.
-
Treat the cells with different concentrations of this compound or known MAPK inhibitors (e.g., U0126 for MEK1/2, SB203580 for p38) for a specified duration.
-
Include a positive control (e.g., treatment with a growth factor like EGF) and a negative control (untreated cells).
-
-
Protein Extraction and Quantification :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated proteins in the treated samples to the controls to determine the inhibitory effect of this compound.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's inhibitory action on COX-1 and COX-2 enzymes.
Caption: Overview of the NF-κB signaling pathway and points of inhibition.
Caption: The MAPK/ERK signaling cascade and a known point of inhibition.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Divergent synthesis and evaluation of inhibitory activities against cyclooxygenases-1 and -2 of natural withasomnines and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Head-to-head comparison of different Withasomnine extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a detailed, head-to-head comparison of various methods for extracting withasomnine, an alkaloid found in Withania somnifera (Ashwagandha). The selection of an appropriate extraction technique is pivotal, influencing the yield, purity, and overall cost-effectiveness of the process. This comparison includes both conventional and modern techniques, supported by experimental data to aid in methodological selection.
Quantitative Comparison of Extraction Techniques
The efficiency of an extraction method is determined by several factors, including yield, purity of the target compound, extraction time, and consumption of resources. The following table summarizes the performance of common extraction methods. It is important to note that while the focus is on this compound, much of the available quantitative data for Withania somnifera pertains to withanolides, a major class of bioactive compounds in the plant. This data is presented here as a proxy for the general efficiency of these extraction techniques.
| Extraction Technique | Solvent | Temperature (°C) | Time | Yield (%) | Purity of Withaferin A (%) | Reference |
| Maceration | Ethanol | 25-30 | 72 h | 4.5 - 6.2 | 0.15 - 0.25 | [1] |
| Soxhlet Extraction | Methanol | 65 | 12 h | 8.1 - 10.5 | 0.28 - 0.35 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol:Water (70:30) | 50 | 30 min | 12.3 - 15.1 | 0.45 - 0.58 | [1] |
| Microwave-Assisted Extraction (MAE) | Methanol | 70 | 5 min | 14.2 - 17.8 | 0.50 - 0.65 | [1] |
| Supercritical Fluid Extraction (SFE) | CO2 with ethanol co-solvent | 40-60 | 2-4 h | Variable | High | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and research objectives.
Maceration
Maceration is a simple and widely used conventional extraction method.[1]
Protocol:
-
The dried and powdered plant material of Withania somnifera is placed in a closed container.
-
A suitable solvent, such as ethanol or methanol, is added in a specific solid-to-solvent ratio (e.g., 1:10 w/v).[1]
-
The mixture is allowed to stand for a prolonged period (e.g., 3-7 days) at room temperature with occasional agitation.[4]
-
The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.[1][5]
Protocol:
-
The powdered plant material is packed into a thimble and placed in the main chamber of the Soxhlet apparatus.[1]
-
The extraction solvent (e.g., methanol) is placed in the distillation flask and heated.[1]
-
The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.[1][5]
-
When the liquid level in the thimble reaches a certain point, a siphon is initiated, and the extract is emptied back into the distillation flask.[5][6]
-
This cycle is repeated multiple times to ensure thorough extraction.[5][6]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[7][8]
Protocol:
-
The powdered plant material is suspended in a suitable solvent (e.g., ethanol:water mixture) in a flask.[9]
-
The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.[10]
-
The mixture is sonicated at a specific frequency (e.g., 20-40 kHz) and temperature for a relatively short duration (e.g., 15-60 minutes).[9][10]
-
After extraction, the mixture is filtered, and the solvent is removed to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.[11]
Protocol:
-
The plant material is mixed with a polar solvent (e.g., methanol) in a microwave-transparent vessel.[1]
-
The vessel is placed in a microwave reactor and irradiated with microwaves at a set power and temperature for a short duration (e.g., 1-15 minutes).[1][12]
-
The microwave energy rapidly heats the solvent and the moisture within the plant cells, causing cell rupture and enhancing the release of target compounds.[1]
-
After extraction, the mixture is cooled, filtered, and the solvent is evaporated.[1]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[13][14]
Protocol:
-
The powdered plant material is loaded into an extraction vessel.
-
Supercritical CO₂, often modified with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure.[1][15]
-
The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the this compound.[13]
-
The extract-laden supercritical fluid is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
Visualizing the Extraction Workflow
To better understand the procedural flow of these extraction techniques, the following diagrams illustrate the key steps involved.
Caption: A comparative workflow of different this compound extraction methods.
Logical Relationship of Extraction Parameters
The choice of an extraction method involves a trade-off between several key parameters. The following diagram illustrates the logical relationships between these factors.
Caption: Interplay of key parameters in selecting an extraction method.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Super Critical Fluid Extracted Fatty Acids from Withania somnifera Seeds Repair Psoriasis-Like Skin Lesions and Attenuate Pro-Inflammatory Cytokines (TNF-α and IL-6) Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. organomation.com [organomation.com]
- 6. google.com [google.com]
- 7. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foodsciencejournal.com [foodsciencejournal.com]
- 9. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 14. tsijournals.com [tsijournals.com]
- 15. mdpi.com [mdpi.com]
Withasomnine: A Statistical Examination of its Therapeutic Promise
A Comparative Guide for Researchers and Drug Development Professionals
Withasomnine, a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha), has emerged as a compound of interest within the broader scientific exploration of this traditional medicinal plant. While much of the research has focused on the more abundant withanolides, such as Withaferin A, preliminary studies and the overall therapeutic profile of Withania somnifera extracts suggest that this compound may hold significant therapeutic potential. This guide provides a comparative analysis of this compound's potential in key therapeutic areas, supported by available experimental data and methodologies, to aid researchers and professionals in drug development in their evaluation of this compound.
Comparative Analysis of Therapeutic Potential
This section compares the potential of this compound and its parent plant extract, Withania somnifera, against established therapeutic agents in the fields of anti-inflammatory, neuroprotective, and anticancer applications.
Anti-Inflammatory Potential: A Focus on COX-2 Inhibition
Chronic inflammation is a key factor in a multitude of diseases. The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. While direct quantitative data for this compound's COX-2 inhibition is still emerging, a fragment-based drug discovery study has utilized a library of compounds derived from a this compound scaffold to screen for COX-2 inhibitors, indicating its potential in this area.[1]
For a clear comparison, we present the data for a well-established selective COX-2 inhibitor, Celecoxib.
| Compound | Target | IC50 Value | Assay System |
| This compound | COX-2 | Data not yet available | Fragment-based screening |
| Celecoxib | COX-2 | 40 nM | Sf9 cells |
Table 1: Comparative Anti-Inflammatory Activity (COX-2 Inhibition)
Neuroprotective Potential: A Look at Neuronal Health
Withania somnifera extracts have demonstrated significant neuroprotective effects in various preclinical studies, attributed to the synergistic action of its constituent compounds.[2][3][4] These effects are often linked to the modulation of oxidative stress, reduction of apoptosis, and promotion of neuronal plasticity.[4][5] The specific contribution of this compound to these effects is an area requiring further investigation.
As a comparator, Donepezil, a widely used drug for the symptomatic treatment of Alzheimer's disease, is presented. Its mechanism involves the inhibition of acetylcholinesterase and potential neuroprotective effects through various signaling pathways.[1][3][6][7][8]
| Compound/Extract | Proposed Mechanism of Action | Key Findings in Preclinical Models |
| Withania somnifera Extract | Antioxidant, anti-inflammatory, anti-apoptotic, modulation of neurotrophin signaling.[2][5][9] | Improved behavioral performance, reduced oxidative stress markers, and downregulated apoptotic gene expression in rodent models of neurotoxicity.[2][3] |
| Donepezil | Reversible acetylcholinesterase inhibitor, modulation of nicotinic receptors, PI3K/Akt and MAPK signaling pathways.[1][3][8] | Attenuation of Aβ-induced toxicity, protection against glutamate-induced neurotoxicity in vitro.[3][6] |
Table 2: Comparative Neuroprotective Potential
Anticancer Potential: Targeting Cell Proliferation and Survival
Extracts of Withania somnifera and its primary withanolides have been extensively studied for their anticancer properties, demonstrating effects on apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][8][10][11][12] While this compound is a known constituent, its specific role in the plant's overall anticancer activity is not yet well-defined.
Paclitaxel, a potent chemotherapeutic agent, is included here as a benchmark. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][13][14][][16]
| Compound/Extract | Mechanism of Action | IC50 Values in Cancer Cell Lines |
| Withania somnifera Extract | Induction of apoptosis, modulation of NF-κB and other signaling pathways.[4][6] | Varies depending on the extract and cell line (e.g., 50% ethanolic leaf extract showed 80-98% growth inhibition in PC-3 and HCT-15 cell lines).[17] |
| Paclitaxel | Microtubule stabilization, induction of mitotic arrest and apoptosis.[2][13][14][][16] | Cell line-dependent (e.g., nanomolar range in many cancer cell lines). |
Table 3: Comparative Anticancer Potential
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of therapeutic potential. Below are representative methodologies for key assays relevant to the evaluation of this compound.
In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the COX-2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compound.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the serially diluted test compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor like Celecoxib).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based kit or a colorimetric/fluorometric assay that measures the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes a common method to assess the protective effect of a compound against toxin-induced cell death in a neuronal cell line.
Objective: To evaluate the ability of a test compound to protect neuronal cells from cytotoxicity induced by a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, Amyloid-beta for Alzheimer's model)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Toxin Exposure: After pre-treatment, expose the cells to the neurotoxin at a concentration known to induce significant cell death. Include a control group with no toxin and a toxin-only group.
-
MTT Assay: After the toxin incubation period, remove the medium and add MTT solution to each well. Incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Higher viability in the presence of the test compound and the toxin indicates a neuroprotective effect.
In Vitro Anticancer Assay (Cell Viability Assay)
This protocol outlines a standard procedure to determine the cytotoxic effect of a compound on cancer cells.
Objective: To determine the IC50 of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT or similar viability reagent
-
Solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT assay) as described in the neuroprotection protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams are provided.
Conclusion and Future Directions
The available evidence, primarily derived from studies on Withania somnifera extracts, suggests that this compound is a promising candidate for further therapeutic development. Its potential as a COX-2 inhibitor warrants direct investigation to quantify its anti-inflammatory efficacy. Furthermore, elucidating the specific contribution of this compound to the established neuroprotective and anticancer activities of Withania somnifera is a critical next step.
For researchers and drug development professionals, this compound represents an opportunity to explore a novel chemical scaffold with potential multi-target effects. Future research should focus on:
-
Quantitative in vitro and in vivo studies to determine the IC50 values of isolated this compound in various cancer cell lines, neuronal protection assays, and enzyme inhibition assays.
-
Detailed mechanistic studies to identify the specific signaling pathways modulated by this compound.
-
Pharmacokinetic and pharmacodynamic profiling to assess its bioavailability, metabolism, and in vivo efficacy.
-
Synergistic studies to investigate its potential in combination with existing therapeutic agents.
By pursuing these research avenues, the scientific community can fully unlock and statistically validate the therapeutic potential of this compound.
References
- 1. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 2. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the effect of Withania somnifera on neuronal cytoarchitecture and synaptogenesis: A combined in vitro and network pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. Paclitaxel - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. In Vitro Anticancer Activity of the Root, Stem and Leaves of Withania Somnifera against Various Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Withasomnine: A Guide for Laboratory Professionals
Withasomnine, a pyrazole alkaloid found in Withania somnifera, requires careful handling and disposal due to the absence of comprehensive safety data. A conservative approach, treating the compound as potentially hazardous, is mandatory for ensuring personnel safety and environmental protection.
Physicochemical and Predicted Toxicological Properties of this compound
The following table summarizes the known and predicted properties of this compound, which should inform a thorough risk assessment before handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1][2] |
| CAS Number | 10183-74-1 | [1][3] |
| Appearance | Solid (predicted) | |
| Melting Point | 116-117 °C | [3] |
| Boiling Point | 358.8 ± 31.0 °C (Predicted) | [3] |
| Solubility (LogS) | -3.649 (Predicted) | [2] |
| Carcinogenicity | 0.829 (Predicted) | [2] |
| Skin Sensitization | 0.959 (Predicted) | [2] |
Immediate Safety and Logistical Information
Prior to handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.
Operational and Disposal Plan: A Step-by-Step Guide
The primary method for the disposal of this compound is through a licensed hazardous waste management service. In-laboratory treatment is not recommended.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step to ensure safe disposal.
-
Solid Waste:
-
All solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, etc.), weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste" and should specify "this compound" and its CAS number (10183-74-1).
-
Avoid generating dust when transferring solid waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
The container must be clearly labeled with the contents, including all solvents and the estimated concentration of this compound.
-
-
Container Selection:
-
Waste containers must be chemically resistant (e.g., borosilicate glass or high-density polyethylene), in good condition, and have a secure, leak-proof lid.
-
Step 2: Storage
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
Step 3: Final Disposal
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for the collection and disposal of the properly contained and labeled waste.
-
Ensure all required waste disposal forms or manifests are completed as per your institution's and local regulations.
Experimental Protocols and Biological Activity
Detailed experimental protocols for assays involving this compound are not extensively available in the public domain. Much of the research has focused on the broader extracts of Withania somnifera, with particular attention to withanolides.
However, some studies have indicated that this compound possesses biological activity. For instance, it has been included in fragment libraries for drug discovery and has been screened for activity against enzymes like COX-2.[3] Additionally, computational studies have suggested a binding affinity of this compound to proteins associated with the SARS-CoV-2 virus, though this has not been validated by in vitro or in vivo experimental protocols.
Due to the lack of specific, published experimental protocols, researchers should develop their own detailed procedures with a thorough risk assessment, considering the predicted properties of this compound.
Diagrams and Visualizations
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Withasomnine
Audience: Researchers, scientists, and drug development professionals.
Hazard Assessment
Withasomnine is a pyrazole alkaloid isolated from Withania somnifera (Ashwagandha).[1][2] While detailed toxicological data for the pure compound is limited, the general safety precautions for handling potent bioactive compounds should be strictly followed. The primary routes of exposure are inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical barrier to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required Personal Protective Equipment | Notes |
| Unpacking and Storage | ● Double Nitrile Gloves● Protective Gown● Safety Glasses with Side Shields | The exterior of the container may have residual contamination. |
| Weighing and Aliquoting (in a ventilated enclosure) | ● Double Nitrile Gloves (inner glove under gown cuff, outer glove over)● Disposable Gown (polyethylene-coated polypropylene or other laminate materials recommended)[3]● NIOSH-approved N95 Respirator or higher● Full-face Shield and Goggles[3] | To be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4] |
| Solution Preparation and Handling | ● Double Nitrile Gloves● Disposable Gown● Safety Goggles and Face Shield | |
| General Laboratory Operations | ● Nitrile Gloves● Laboratory Coat● Safety Glasses | Standard laboratory PPE is required at a minimum. |
Note: Always inspect gloves for tears or punctures before use and change them frequently.[3] Do not wear laboratory coats and other PPE outside of the designated work area to prevent the spread of contamination.
Operational and Disposal Plans
3.1. Engineering Controls
-
Ventilation: All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box.[4]
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
3.2. Safe Handling Procedures
-
Avoid Dust and Aerosol Generation: Handle solid this compound with care to avoid creating dust. When preparing solutions, add the solvent to the solid slowly to minimize aerosolization.
-
General Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[5]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be identified based on the compound's chemical properties.
3.3. Spill Management
In the event of a spill, follow the established emergency procedures for hazardous materials.
Caption: Workflow for handling a this compound spill.
3.4. Waste Disposal
All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Storage
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
